molecular formula C4H3BrOS B060084 5-Bromothiophen-2-ol CAS No. 1313392-39-0

5-Bromothiophen-2-ol

Cat. No.: B060084
CAS No.: 1313392-39-0
M. Wt: 179.04 g/mol
InChI Key: JAKVDAWKIXMPHZ-UHFFFAOYSA-N
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Description

5-Bromothiophen-2-ol is a versatile and highly valuable heteroaromatic building block extensively employed in synthetic organic chemistry and medicinal chemistry research. This compound features two highly reactive and orthogonal functional groups: a bromine substituent and a phenolic hydroxyl group on a thiophene core. The bromine atom serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the facile introduction of the thiophene moiety into more complex π-conjugated systems. Concurrently, the electron-rich 2-hydroxy group can be alkylated, acylated, or involved in coordination chemistry, allowing for further structural diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKVDAWKIXMPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610826
Record name 5-Bromothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313392-39-0
Record name 5-Bromothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophen-2-ol is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of the currently available physical and spectral data for this compound. Due to a notable scarcity of experimentally determined values in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, including melting point, boiling point, density, and solubility. Furthermore, we present information on computational tools that can be utilized for the theoretical prediction of these properties. A generalized workflow for the comprehensive characterization of a novel compound like this compound is also provided.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceuticals and functional organic materials. The introduction of a bromine atom and a hydroxyl group to the thiophene ring, as in this compound, is expected to significantly influence its chemical reactivity, biological activity, and physical characteristics. Accurate data on its physical properties are crucial for researchers in drug development and materials science for tasks ranging from reaction optimization to the design of appropriate delivery systems. This document aims to collate the known information on this compound and to provide practical guidance for its experimental characterization.

Available Physical and Chemical Data

Direct experimental data on the physical properties of this compound are limited. The following table summarizes the information that has been gathered from chemical supplier databases.

PropertyValueSource
Chemical Name This compound-
CAS Number 1313392-39-0[1][2]
Molecular Formula C₄H₃BrOS[1][2]
Molecular Weight 179.04 g/mol [1][2]
Physical State Solid[1]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-

Predicted Physical Properties

In the absence of experimental data, computational tools can provide estimations of physical properties. Several software packages and online predictors are available for this purpose. These tools utilize quantitative structure-property relationship (QSPR) models, which are regression-based models that correlate the chemical structure with a specific property.[3][4]

Available Predictive Tools:

  • ACD/PhysChem Suite: A software that predicts a wide range of physicochemical properties, including boiling point, logP, logD, pKa, and aqueous solubility, from a chemical structure.[3]

  • AAT Bioquest's Boiling Point and Melting Point Predictors: Online tools that use a regression-based, gradient boosting model to predict boiling and melting points from a SMILES string.[5] It is important to note that these predictors have a stated error of about 40 degrees Celsius.[5]

  • Virtual Computational Chemistry Laboratory: Offers on-line software for the calculation of various molecular properties, including lipophilicity and aqueous solubility.

  • Rowan's Solubility Prediction Tools: A workflow designed to help chemists select appropriate solvents and temperatures by predicting solubility using machine-learned models like fastsolv.

It is crucial to emphasize that these are in silico predictions and should be used as estimations until they can be validated through experimental determination.

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental procedures that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Micro-scale)

For small quantities of a liquid, a micro-boiling point determination can be performed. Since this compound is a solid at room temperature, this method would be applicable if it were to be melted or if a liquid derivative were being studied.

Apparatus:

  • Melting point apparatus

  • Small test tube or a melting point capillary tube

  • A short piece of sealed capillary tubing (fusion tube)

  • Thermometer

Procedure:

  • Place a small amount of the liquid sample into the small test tube or melting point capillary tube.

  • Invert the short, sealed capillary tube (fusion tube) and place it inside the sample tube, so that the open end is submerged in the liquid.

  • Attach the sample tube to a thermometer and place it in a heating bath or a melting point apparatus.

  • Heat the sample gently. As the temperature rises, a stream of bubbles will emerge from the open end of the fusion tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the fusion tube.

Density Determination of a Solid

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble

Procedure:

  • Weigh a sample of this compound accurately using an analytical balance.

  • Choose a liquid in which the compound is known to be insoluble.

  • Add a known volume of this liquid to a graduated cylinder.

  • Carefully add the weighed solid to the graduated cylinder, ensuring no liquid is splashed out.

  • Gently agitate to remove any air bubbles.

  • Record the new volume. The difference in volume is the volume of the solid.

  • Calculate the density by dividing the mass of the solid by its volume (Density = Mass/Volume).

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of small test tubes.

  • To each tube, add a small volume of a different solvent (e.g., 1 mL).

  • Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period.

  • Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all.

  • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively if the amounts are carefully measured.

Predicted and Expected Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the thiophene ring. The chemical shifts will be influenced by the attached heteroatoms (sulfur, oxygen, and bromine). The carbon bearing the hydroxyl group is expected to be shifted downfield, as is the carbon attached to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are anticipated around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring will likely appear in the 1400-1600 cm⁻¹ region. A C-S stretching band may be observed in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of this compound (179.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, or other small fragments.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and spectral characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_spectral_analysis Spectroscopic Analysis cluster_further_props Further Physical Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Physical_State Determine Physical State (Solid/Liquid) Purification->Physical_State Melting_Point Melting Point Determination Physical_State->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Melting_Point->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Solubility Solubility Testing MS->Solubility Density Density Measurement Solubility->Density Boiling_Point Boiling Point (if applicable) Density->Boiling_Point Data_Analysis Data Analysis & Structure Confirmation Boiling_Point->Data_Analysis

A generalized workflow for the characterization of a novel chemical compound.

Conclusion

While this compound is a compound of interest, there is a significant lack of published experimental data regarding its physical properties. This guide has summarized the available information and provided detailed, generalized protocols for the experimental determination of its melting point, boiling point, density, and solubility. Additionally, resources for the computational prediction of these properties have been highlighted. The provided workflow for compound characterization serves as a roadmap for researchers to systematically analyze this and other novel molecules. The experimental determination of these fundamental properties is a crucial next step to facilitate the future application of this compound in scientific research and development.

References

An In-depth Technical Guide to 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 5-Bromothiophen-2-ol. Due to its chemical nature, this compound exists in a tautomeric equilibrium with 5-bromo-thiophen-2(3H)-one, a critical aspect that will be explored in detail.

Chemical Structure and Properties

This compound is a brominated heterocyclic compound. A key feature of its chemistry is the existence of keto-enol tautomerism, where the hydroxyl (-OH) form (the "enol") is in equilibrium with a ketone form (the "keto"). This equilibrium is a fundamental concept in organic chemistry, where constitutional isomers are readily interconverted.[1][2][3] For this molecule, the equilibrium lies between this compound and its more stable keto tautomer, likely 5-bromodihydrothiophen-2(3H)-one or 5-bromothiophen-2(5H)-one. The IUPAC name for the primary compound is this compound.

The relationship between these two forms is crucial for understanding its reactivity and spectral properties.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse due to its likely instability, with most suppliers providing data for related, more stable derivatives. However, based on available information and analogous structures, the following properties can be summarized.

PropertyValueSource
CAS Number 1313392-39-0[4][5]
Molecular Formula C₄H₃BrOS[5][6]
Molecular Weight 179.04 g/mol [5]
IUPAC Name This compound
InChI Key JAKVDAWKIXMPHZ-UHFFFAOYSA-N
Physical Form Solid
Purity Typically available at 95% or 97%[5]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general synthetic approach can be inferred from established thiophene chemistry. A plausible route involves the functionalization of a pre-existing thiophene ring. One common method for introducing a hydroxyl group to a thiophene ring is through the oxidation of a corresponding organoboron compound.

Hypothetical Synthesis Workflow

The diagram below illustrates a potential multi-step synthesis pathway starting from 2-bromothiophene. This represents a logical sequence for chemical synthesis and characterization.

synthesis_workflow start 2-Bromothiophene step1 Boronation (e.g., with bis(pinacolato)diboron) start->step1 intermediate 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene step1->intermediate step2 Oxidation (e.g., with H₂O₂ / NaOH) intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography) product->purification analysis Structural Analysis (NMR, IR, MS) purification->analysis

Caption: A potential synthesis and analysis workflow for this compound.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Many functionalized thiophenes are synthesized using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[7] While not a direct synthesis for the "-ol" form, this protocol is fundamental for creating the C-C bonds often required for more complex thiophene derivatives.

  • Reaction Setup: Under a nitrogen atmosphere, add the aryl boronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2 eq), and the bromothiophene starting material (1 eq) to a reaction vessel.[7]

  • Solvent and Catalyst: Add a 4:1 mixture of a suitable solvent (e.g., 1,4-dioxane) and water.[7] Add the palladium catalyst, such as Pd(PPh₃)₄ (2.5-5 mol%).[7][8]

  • Reaction Conditions: Stir the mixture vigorously at a raised temperature (e.g., 90-95°C) for several hours (e.g., 12-30 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]

  • Workup and Purification: Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.[9] Concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography.[9][10]

Spectroscopic Characterization

The dual nature of this compound (as both an enol and a keto tautomer) will be reflected in its spectroscopic data. The presence of both forms in solution would lead to a more complex spectrum than either individual structure would suggest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the thiophene ring. For 2-bromothiophene, these typically appear between 6.7 and 7.3 ppm.[11] The hydroxyl proton of the enol form would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[12] Protons adjacent to the carbonyl group in the keto form would appear in a different region, likely further upfield.

  • ¹³C NMR: The carbon NMR would provide evidence for both tautomers. The enol form would show a carbon signal for the C-OH bond, while the keto form would exhibit a characteristic signal for a carbonyl carbon (C=O) significantly downfield (typically >170 ppm).

General Protocol for NMR Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the data to determine chemical shifts (ppm), integration, and coupling constants (Hz).

¹H NMR Data for Related Thiophenes
Compound Proton Chemical Shift (δ, ppm) Reference
2-BromothiopheneH36.86[11]
H47.04[11]
H57.21[11]
5-Bromo-2-thiophenecarboxaldehydeH37.20 (d)[9]
H47.53 (d)[9]
CHO9.79 (s)[9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a sample containing both tautomers would be expected to show characteristic absorption bands for both the alcohol and ketone forms.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl group of the enol form.[12]

  • C=O Stretch: A strong, sharp absorption band in the region of 1650-1750 cm⁻¹ would confirm the presence of the carbonyl group in the keto tautomer.

  • C-O Stretch: A band around 1000-1200 cm⁻¹ would correspond to the C-O single bond in the alcohol.[12]

  • C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) would indicate the carbon-bromine bond.

General Protocol for IR Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Place the sample in an FT-IR spectrometer.

  • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption frequencies corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14][15] For C₄H₃BrOS, the expected peaks would be around m/z 178 and 180.

  • Fragmentation: Common fragmentation patterns for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage.[12][13][14] Halogenated compounds often show fragmentation through the loss of the halogen atom.[15]

General Protocol for Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

Biological Activity

While data on this compound is limited, the thiophene nucleus is a well-known scaffold in medicinal chemistry, and various substituted thiophenes exhibit a wide range of biological activities. Derivatives have been investigated for their potential as:

  • Antibacterial and Antifungal Agents: Nitro-substituted thiophenes, in particular, have shown significant activity against bacteria and fungi.[16]

  • Anticancer Agents: Certain thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines.[17] Bromophenol derivatives have also been explored for their anticancer potential.[18]

  • Enzyme Inhibitors: Thiophene sulfonamides have been synthesized and evaluated as potent urease inhibitors.[8]

The biological profile of this compound itself remains an area for further investigation. Its structural similarity to other active thiophenes suggests it could be a valuable building block for the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-bromothiophen-2-ol, a heterocyclic compound of interest in synthetic chemistry and materials science. It covers nomenclature, physicochemical properties, synthetic routes, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.

Nomenclature, Structure, and Tautomerism

The name this compound describes a thiophene ring substituted with a bromine atom at position 5 and a hydroxyl group at position 2. However, hydroxy-substituted five-membered heterocycles, particularly those like 2-hydroxythiophenes, predominantly exist as their tautomeric keto forms. This phenomenon, known as keto-enol tautomerism, results in an equilibrium between the aromatic hydroxy form (enol) and the non-aromatic ketone forms (keto).[1][2]

For this compound, the equilibrium involves two principal thiophen-2-one tautomers. The stability of these forms is influenced by factors such as solvent, temperature, and intramolecular interactions.[2] The aromatic enol form, this compound, may be stabilized by aromaticity, similar to phenol.[2] Conversely, the C=O double bond in the keto tautomers is significantly stronger than the C=C double bond in the enol form, often favoring the keto form.[2]

The IUPAC name for the primary subject of this guide is This compound . Its CAS Number is 1313392-39-0.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are based on available data and computational predictions.

PropertyValueReference
Molecular Formula C₄H₃BrOS[3]
Molecular Weight 179.04 g/mol [3]
CAS Number 1313392-39-0
Physical Form Solid
Boiling Point 267.1 ± 20.0 °C (Predicted)[3]
InChI Key JAKVDAWKIXMPHZ-UHFFFAOYSA-N

Synthesis and Purification

Proposed Experimental Protocol: Synthesis from 2,5-Dibromothiophene

This protocol describes a potential two-step synthesis starting from 2,5-dibromothiophene.

  • Step 1: Regioselective Lithiation. Dissolve 2,5-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (1.0 eq) dropwise, maintaining the low temperature. The higher acidity of the proton at the 2-position directs the lithium-halogen exchange preferentially to this position, forming 5-bromo-2-thienyllithium. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Step 2: Introduction of the Hydroxyl Group. To the solution of 5-bromo-2-thienyllithium, add a suitable electrophilic oxygen source. One option is to bubble dry oxygen gas through the solution, followed by a reductive workup. Alternatively, add trimethyl borate (1.1 eq) dropwise at -78 °C and allow the mixture to warm to room temperature. Quench the reaction with an aqueous acid solution. The resulting boronic acid can then be oxidized to the hydroxyl group using an oxidizing agent like hydrogen peroxide under basic conditions.

  • Purification. After an aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), the crude product can be purified using column chromatography on silica gel to isolate the target compound and its tautomers.

synthesis_workflow start Start: 2,5-Dibromothiophene step1 Dissolve in anhydrous THF Cool to -78 °C start->step1 step2 Add n-Butyllithium (1.0 eq) Forms 5-bromo-2-thienyllithium step1->step2 step3 Quench with Trimethyl Borate step2->step3 step4 Aqueous Workup Forms Boronic Acid Intermediate step3->step4 step5 Oxidize with H₂O₂ / NaOH step4->step5 step6 Extraction & Purification (Column Chromatography) step5->step6 end_node Product: this compound step6->end_node

Figure 2: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Specific spectroscopic data for this compound is scarce. The following table presents predicted data based on the analysis of its tautomeric forms and data from structurally similar compounds like 5-bromothiophene-2-carbaldehyde and 5-bromothiophene-2-carboxylic acid.[4][5] The observed spectrum would likely be a composite, reflecting the equilibrium mixture of tautomers.

TechniqueTautomerPredicted Chemical Shifts / Frequencies
¹H NMR Enol Formδ 6.5-7.5 ppm (2H, two doublets, aromatic protons)
Keto Formsδ 3.0-4.5 ppm (2H, methylene protons), δ 5.0-6.0 ppm (1H, methine proton)
¹³C NMR Enol Formδ 110-130 ppm (aromatic carbons), δ ~150 ppm (C-OH)
Keto Formsδ 30-50 ppm (sp³ carbons), δ ~190-200 ppm (C=O, carbonyl carbon)
IR Enol Form3200-3600 cm⁻¹ (broad, O-H stretch), ~1500-1600 cm⁻¹ (C=C stretch)
Keto Forms1680-1720 cm⁻¹ (strong, C=O stretch)

Reactivity and Applications

This compound, as a bifunctional molecule, possesses several reactive sites, making it a valuable building block in organic synthesis. Its reactivity is dictated by the thiophene ring, the bromine substituent, and the hydroxyl/keto functionalities.

  • Cross-Coupling Reactions: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of various aryl, alkyl, or alkynyl substituents at the 5-position, enabling the synthesis of complex thiophene derivatives.[6][7][8] Thiophene-based compounds are widely used in the development of luminescent materials and organic semiconductors.[9][10]

  • Reactions of the Hydroxyl Group: The enol form's hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

  • Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution. The electron-donating hydroxyl group and the deactivating bromo group will influence the position and feasibility of further substitution.

  • Medicinal Chemistry: Thiophene derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] this compound serves as a precursor for more complex, biologically active molecules.

reactivity_pathways cluster_coupling C-Br Bond Reactivity cluster_hydroxyl O-H Bond Reactivity start_mol This compound suzuki Suzuki Coupling (with R-B(OH)₂ / Pd cat.) start_mol->suzuki stille Stille Coupling (with R-SnBu₃ / Pd cat.) start_mol->stille alkylation O-Alkylation (with R-X / Base) start_mol->alkylation acylation O-Acylation (with RCOCl) start_mol->acylation product_aryl 5-Aryl-thiophen-2-ol suzuki->product_aryl stille->product_aryl product_ether 5-Bromo-2-(alkoxy)thiophene alkylation->product_ether product_ester 5-Bromothiophen-2-yl acetate acylation->product_ester

Figure 3: Key reactivity pathways of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromothiophene compounds provide guidance on necessary precautions.[11][12][13]

  • Hazard Identification: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They are known to cause skin and serious eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Protect from light and moisture, as some thiophene derivatives can be light-sensitive.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Wash off immediately with plenty of soap and water.[11]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

An In-depth Technical Guide to 5-Bromothiophen-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiophen-2-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and derivatization, and explores its applications as a versatile synthetic intermediate in the development of novel therapeutic agents and functional materials.

Core Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Weight 179.04 g/mol [1]
Molecular Formula C4H3BrOS[1]
CAS Number 1313392-39-0[1]
Purity Typically ≥95%[2]
Physical Form Solid
Predicted Boiling Point 267.1±20.0 °C[2]
Predicted Density 1.914±0.06 g/cm³[2]
Predicted pKa 7.86±0.18[2]

Synthesis and Derivatization Protocols

This compound serves as a valuable building block. Its synthesis and subsequent reactions, particularly palladium-catalyzed cross-coupling, are fundamental to its utility.

Experimental Protocol 1: Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 5-bromothiophene-2-boronic acid.[2]

Materials:

  • 5-bromothiophene-2-boronic acid

  • Pentafluorophenylhydrazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Reaction solvent (e.g., an appropriate organic solvent)

  • 25 mL reaction flask

Procedure:

  • To a 25 mL reaction flask, add 5-bromothiophene-2-boronic acid (0.5 mmol).

  • Add pentafluorophenylhydrazine (0.35 mmol).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 mmol) and water (1.5 mmol).

  • The reaction is carried out under appropriate solvent and temperature conditions, which should be optimized for the specific setup.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the product, this compound, is isolated and purified using standard techniques such as extraction and column chromatography.

G cluster_workflow Synthesis Workflow start 5-bromothiophene-2-boronic acid process Reaction with Pentafluorophenylhydrazine, DBU, H2O start->process Step 1 end This compound process->end Step 2

Caption: General synthesis workflow for this compound.

Experimental Protocol 2: Suzuki Cross-Coupling for Derivatization

The bromine atom on the thiophene ring is well-suited for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to create diverse derivatives.[3][4][5] This allows for the synthesis of 5-arylthiophene compounds.[3]

Materials:

  • A 5-bromothiophene derivative (e.g., pentyl 5-bromothiophene-2-carboxylate) (1.0 equiv)

  • An arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (5 mol%)

  • Base (e.g., K3PO4) (2.0-3.0 equiv)

  • Solvent system (e.g., Toluene, Ethanol, Water mixture)

Procedure:

  • In a reaction tube equipped with a magnetic stirring bar, combine the solvent system (e.g., toluene, ethanol, and water).

  • Deoxygenate the solvent mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the 5-bromothiophene derivative (1.0 equiv), the arylboronic acid (1.1 equiv), the base (e.g., K3PO4, 3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)2 with a ligand like Xantphos, 5 mol %).[6]

  • Seal the reaction tube, evacuate, and backfill with argon. Repeat this cycle five times.[6]

  • Heat the reaction mixture to the optimal temperature (e.g., 90-95 °C) and stir for the required duration (e.g., 20-30 hours).[5][6]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous workup. Extract the product with an organic solvent (e.g., toluene or ethyl acetate).[6]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylthiophene derivative.[6]

G cluster_suzuki Suzuki Cross-Coupling Reaction reactant1 5-Bromothiophene Derivative catalyst Pd(0) Catalyst + Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 5-Arylthiophene Product catalyst->product C-C Bond Formation

Caption: Key components of the Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[5] Derivatives of 5-bromothiophene are investigated for various therapeutic applications.

  • Antibacterial Agents : The 5-bromothiophen-2-yl unit is known to enhance the antibacterial activity of certain classes of compounds, such as piperazinyl quinolones.[7] A series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones have been synthesized and shown to exhibit potent activity against Gram-positive bacteria, in some cases comparable or superior to reference drugs like ciprofloxacin.[7]

  • Spasmolytic Activity : Novel thiophene derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling have demonstrated promising spasmolytic effects.[3]

  • Urease Inhibitors : Thiophene sulfonamide derivatives, synthesized from 5-bromothiophene-2-sulfonamide, have been identified as potent urease inhibitors.[5]

  • Organic Electronics : Thiophene-based building blocks are crucial in the synthesis of conjugated polymers and A-D-A (Acceptor-Donor-Acceptor) type organic semiconducting materials for applications in organic electronics.[4][6]

Role in Cellular Signaling Pathways

While specific pathways directly targeted by this compound are not extensively documented, its derivatives are designed to modulate various cellular processes. Signal transduction pathways are complex networks that regulate cell functions like proliferation, metabolism, and apoptosis.[8] The dysregulation of these pathways is often implicated in diseases such as cancer.[8][9]

Bioactive compounds derived from scaffolds like 5-bromothiophene can be designed to interact with specific molecular targets within these pathways, such as cell surface receptors or intracellular enzymes (e.g., kinases). This interaction can trigger or inhibit a signaling cascade, leading to a desired therapeutic cellular response.

G cluster_pathway Conceptual Signaling Pathway Modulation ligand Bioactive Thiophene Derivative receptor Cell Surface Receptor ligand->receptor Binds cascade Intracellular Signaling Cascade (e.g., Kinase Activation) receptor->cascade Activates nucleus Modulation of Gene Expression cascade->nucleus Translocates to Nucleus response Cellular Response (e.g., Apoptosis, Reduced Inflammation) nucleus->response Leads to

Caption: Conceptual model of a bioactive thiophene derivative modulating a cellular signaling pathway.

Conclusion

This compound is a key heterocyclic intermediate with a well-defined set of physicochemical properties. Its true value lies in its synthetic versatility, particularly through palladium-catalyzed cross-coupling reactions, which allows for the creation of a vast library of derivatives. These derivatives have shown significant promise in drug discovery as antibacterial and spasmolytic agents and in materials science as components of organic semiconductors. For researchers and drug development professionals, this compound represents a foundational scaffold for building molecular complexity and exploring novel therapeutic and technological applications.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophen-2-ol is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical reactivity and stability, which are complicated by the presence of multiple functional groups and the potential for tautomerism. This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound, drawing upon data from analogous compounds to build a predictive framework. This document covers its tautomeric equilibrium, reactivity of the different forms, stability under various conditions, and detailed experimental protocols for its synthesis and key reactions.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. The "ol" form, this compound, is in equilibrium with its keto tautomer, 5-bromo-dihydrothiophen-2-one. Further tautomerization can lead to 5-bromo-3H-thiophen-2-one.

tautomerism This compound This compound 5-Bromo-dihydrothiophen-2-one 5-Bromo-dihydrothiophen-2-one This compound->5-Bromo-dihydrothiophen-2-one Keto-Enol Tautomerism 5-Bromo-3H-thiophen-2-one 5-Bromo-3H-thiophen-2-one 5-Bromo-dihydrothiophen-2-one->5-Bromo-3H-thiophen-2-one Isomerization

Caption: Tautomeric equilibria of this compound.

Table 1: Predicted Physicochemical Properties

Property Value Source

| pKa | 7.86 ± 0.18 | Predicted |

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups and the predominant tautomeric form.

Reactivity of the Thiophen-2-ol Tautomer

The "ol" form possesses an electron-rich aromatic ring, a nucleophilic sulfur atom, an acidic hydroxyl group, and a reactive C-Br bond.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. This suggests that electrophilic substitution will likely occur at the C3 and C4 positions. The high reactivity of the thiophene ring towards electrophiles is a well-established characteristic[2].

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. This is a powerful tool for generating derivatives with diverse properties.

Reactivity of the Thiophen-2-one Tautomer

The "keto" tautomer, 5-bromo-dihydrothiophen-2-one, is an α-bromo-α,β-unsaturated lactone (a cyclic ester). Its reactivity is characterized by:

  • Nucleophilic Attack: The molecule presents several electrophilic sites. Nucleophiles can attack the carbonyl carbon, the β-carbon of the α,β-unsaturated system (Michael addition), or the carbon bearing the bromine atom (SN2-type reaction). The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles are more likely to favor Michael addition, while hard nucleophiles may attack the carbonyl group directly.

  • Reactions at the α-Carbon: The presence of the bromine atom at the α-position to the carbonyl group makes this position highly electrophilic and susceptible to substitution by various nucleophiles[3].

  • Diels-Alder Reactions: The α,β-unsaturated system can potentially act as a dienophile in Diels-Alder reactions.

reactivity cluster_enol This compound Reactivity cluster_keto 5-Bromo-dihydrothiophen-2-one Reactivity Enol This compound EAS Electrophilic Aromatic Substitution (C3, C4) Enol->EAS OH_Reactions Etherification/Esterification Enol->OH_Reactions Suzuki Suzuki-Miyaura Coupling (C5) Enol->Suzuki Keto 5-Bromo-dihydrothiophen-2-one Michael Michael Addition (C4) Keto->Michael SN2 SN2 at C5 Keto->SN2 Carbonyl_Add Nucleophilic Addition to C=O Keto->Carbonyl_Add

Caption: Key reaction pathways for the tautomers of this compound.

Stability

The stability of this compound is a crucial consideration for its synthesis, storage, and application.

  • Thermal Stability: Halogenated thiophenes can undergo thermal decomposition, although thiophenes are generally considered to be relatively stable aromatic compounds[4]. The presence of the bromine atom may influence the degradation pathway, potentially leading to the formation of polybrominated dibenzothiophenes under pyrolytic conditions.

  • Photochemical Stability: Brominated aromatic compounds are known to be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to debromination and the formation of radical species, which can initiate further degradation reactions.

  • pH Stability: The stability of this compound is expected to be pH-dependent. In acidic conditions, the enol form may be favored, while in basic conditions, deprotonation of the hydroxyl group to form a thiophenolate anion will occur. The keto form, being an ester, could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. Thioesters are generally more prone to hydrolysis than their oxygen-containing counterparts[5].

Table 2: General Stability Considerations

Condition Expected Behavior Potential Degradation Products
Heat Moderate to good stability at ambient temperatures. Decomposition at elevated temperatures. Polybrominated dibenzothiophenes, HBr
Light (UV) Susceptible to photodegradation. Debrominated thiophenols, radical coupling products
Strong Acid Potential for ring-opening of the keto tautomer via hydrolysis. ---
Strong Base Formation of the thiophenolate. Potential for hydrolysis of the keto tautomer. Ring-opened products

| Oxidizing Agents | Oxidation of the sulfur atom to sulfoxide or sulfone. | 5-Bromothiophene-2-ol-S-oxide, 5-Bromothiophene-2-ol-S,S-dioxide |

Experimental Protocols

The following protocols are adapted from established methods for similar compounds and provide a starting point for the synthesis and reaction of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of 2-hydroxythiophene from 2-bromothiophene[6].

Reaction: 2,5-dibromothiophene → 5-bromo-2-lithiothiophene → this compound

synthesis Dibromothiophene 2,5-Dibromothiophene Lithiation n-BuLi, THF, -78 °C Dibromothiophene->Lithiation Intermediate 5-Bromo-2-lithiothiophene Lithiation->Intermediate Oxidation 1. B(OMe)3 2. H2O2, NaOH Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2,5-Dibromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution of 5-bromo-2-lithiothiophene, add trimethyl borate (1.1 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly add a pre-mixed solution of 30% hydrogen peroxide (1.5 eq) and 2 M sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH ~2 with 2 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.

Reaction: this compound + Arylboronic acid → 5-Arylthiophen-2-ol

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophen-2-ol.

Conclusion

This compound is a versatile building block whose reactivity is governed by a complex interplay of its functional groups and tautomeric equilibrium. While a comprehensive understanding is hampered by the limited availability of specific data for this compound, a predictive framework can be established based on the well-documented chemistry of related thiophenes, thiophenols, and α,β-unsaturated ketones. The protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and fully elucidate the stability and reactivity of this promising molecule.

References

Spectroscopic Profile of 5-Bromothiophen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromothiophen-2-ol. Due to the limited availability of direct experimental spectra for this compound in public databases, this document focuses on predicted spectroscopic characteristics based on analogous compounds and the principles of tautomerism. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.

Core Concepts: Tautomerism in this compound

This compound is expected to exist as a mixture of two tautomers in dynamic equilibrium: the enol form (this compound) and the more stable keto form (5-bromo-dihydrothiophen-2-one or 5-bromothiophen-2(5H)-one). This equilibrium is a key factor in interpreting its spectroscopic data, as the observed spectra will likely represent a mixture of both forms, with the keto form predominating.

tautomerism This compound (Enol) This compound (Enol) 5-bromothiophen-2(5H)-one (Keto) 5-bromothiophen-2(5H)-one (Keto) This compound (Enol)->5-bromothiophen-2(5H)-one (Keto) Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for both tautomers of this compound. These predictions are based on known chemical shifts and absorption frequencies of similar chemical structures, including brominated thiophenes and cyclic ketones.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) for Enol Form Predicted Chemical Shift (δ, ppm) for Keto Form Multiplicity
H36.2 - 6.53.0 - 3.5Doublet of Doublets
H46.8 - 7.14.5 - 5.0Doublet of Doublets
OH5.0 - 7.0 (broad)-Singlet
H5-5.5 - 6.0Doublet
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm) for Enol Form Predicted Chemical Shift (δ, ppm) for Keto Form
C2150 - 155195 - 205 (C=O)
C3110 - 11540 - 45
C4120 - 12575 - 80
C5115 - 12085 - 90
Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) for Enol Form Predicted Wavenumber (cm⁻¹) for Keto Form Intensity
O-H Stretch3200 - 3600-Broad, Medium
C=O Stretch-1700 - 1750Strong
C=C Stretch (Thiophene)1500 - 1600-Medium
C-Br Stretch500 - 600500 - 600Medium
C-S Stretch600 - 800600 - 800Medium

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Weigh (5-10 mg) Weigh (5-10 mg) Dissolve in CDCl3 (0.7 mL) Dissolve in CDCl3 (0.7 mL) Weigh (5-10 mg)->Dissolve in CDCl3 (0.7 mL) Add TMS Add TMS Dissolve in CDCl3 (0.7 mL)->Add TMS Transfer to NMR tube Transfer to NMR tube Add TMS->Transfer to NMR tube Tune and Shim Tune and Shim Transfer to NMR tube->Tune and Shim Acquire ¹H Spectrum Acquire ¹H Spectrum Tune and Shim->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Acquire ¹H Spectrum->Acquire ¹³C Spectrum Fourier Transform Fourier Transform Acquire ¹³C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Caption: General workflow for NMR data acquisition and processing.

Protocol Details:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (100 MHz for ¹³C).

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 5-10 seconds.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing Place small amount of solid on ATR crystal Place small amount of solid on ATR crystal Collect background spectrum Collect background spectrum Place small amount of solid on ATR crystal->Collect background spectrum Collect sample spectrum Collect sample spectrum Collect background spectrum->Collect sample spectrum Background subtraction Background subtraction Collect sample spectrum->Background subtraction Baseline correction Baseline correction Background subtraction->Baseline correction Peak labeling Peak labeling Baseline correction->Peak labeling

Caption: General workflow for FT-IR data acquisition using an ATR accessory.

Protocol Details (using Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Ensure the ATR crystal is clean.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound, taking into account its tautomeric nature. The provided protocols offer a standardized approach for researchers to obtain experimental data for this compound.

An In-depth Technical Guide to the Tautomerism of 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Bromothiophen-2-ol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from the established principles of keto-enol and thione-thiol tautomerism in heterocyclic systems to provide a robust theoretical framework. This guide covers the synthesis, spectroscopic characterization, and computational analysis of the tautomers of this compound. Detailed hypothetical experimental protocols and predicted quantitative data are presented to facilitate further research and application in drug development, where tautomerism can significantly influence a molecule's biological activity and pharmacokinetic properties.

Introduction to Tautomerism in Hydroxythiophenes

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug design.[1] In the case of 2-hydroxythiophenes, a prototropic tautomerism exists between the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (5-bromo-dihydrothiophen-2-one or 5-bromothiophen-2(3H)-one).

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the thiophene ring, the solvent's polarity, temperature, and pH.[2] Understanding and predicting the predominant tautomeric form under physiological conditions is crucial, as each tautomer can exhibit distinct physicochemical properties such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect their biological target interactions and metabolic stability.

dot

Tautomerism This compound (Enol Form) This compound (Enol Form) 5-Bromothiophen-2(3H)-one (Keto Form) 5-Bromothiophen-2(3H)-one (Keto Form) This compound (Enol Form)->5-Bromothiophen-2(3H)-one (Keto Form) Proton Transfer 5-Bromothiophen-2(3H)-one (Keto Form)->this compound (Enol Form) Proton Transfer ComputationalWorkflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations cluster_2 Thermodynamic Analysis Build Enol Structure Build Enol Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Build Enol Structure->Geometry Optimization (DFT) Build Keto Structure Build Keto Structure Build Keto Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Solvation Model (PCM) Solvation Model (PCM) Frequency Calculation->Solvation Model (PCM) Calculate Gibbs Free Energy (ΔG) Calculate Gibbs Free Energy (ΔG) Solvation Model (PCM)->Calculate Gibbs Free Energy (ΔG) Determine Equilibrium Constant (K_eq) Determine Equilibrium Constant (K_eq) Calculate Gibbs Free Energy (ΔG)->Determine Equilibrium Constant (K_eq) Factors Tautomeric Equilibrium Tautomeric Equilibrium Solvent Polarity Solvent Polarity Solvent Polarity->Tautomeric Equilibrium Substituent Effects Substituent Effects Substituent Effects->Tautomeric Equilibrium Temperature Temperature Temperature->Tautomeric Equilibrium pH pH pH->Tautomeric Equilibrium Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Tautomeric Equilibrium

References

An In-depth Technical Guide to the Health and Safety of 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 5-Bromothiophen-2-ol. Due to a lack of extensive studies on this specific compound, some information has been inferred from structurally related chemicals. All users should conduct a thorough risk assessment before handling this substance and consult the most recent Safety Data Sheet (SDS) from their supplier.

Introduction

This compound is a halogenated thiophene derivative. Thiophene-containing compounds are significant in medicinal chemistry and materials science. However, the metabolism of the thiophene ring can lead to reactive intermediates with toxicological implications.[1] This guide synthesizes the known hazards of this compound and provides best-practice safety protocols to ensure its safe handling in a research and development setting.

Hazard Identification and Classification

While specific toxicity studies for this compound are limited, the compound is classified with several hazards based on available data.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Source: Information synthesized from supplier data.

Toxicological Profile

No specific quantitative toxicity data, such as LD50 or LC50 values, are available for this compound. The primary toxicological concern for thiophene derivatives stems from their metabolic activation by cytochrome P450 enzymes.[1] This can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which can covalently bind to cellular macromolecules, leading to toxicity.[1]

Metabolic Activation of Thiophene Derivatives

The metabolic pathway is a critical consideration for the toxicity of thiophene-containing compounds. The two primary routes of metabolic activation are S-oxidation and epoxidation, which can lead to cellular damage.[1]

metabolic_pathway Thiophene Thiophene Derivative (e.g., this compound) CYP450 Cytochrome P450 Enzymes Thiophene->CYP450 S_Oxide Thiophene-S-oxide (Reactive Intermediate) CYP450->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Epoxidation Toxicity Cellular Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) S_Oxide->Toxicity Epoxide->Toxicity

Figure 1: Metabolic activation of thiophene derivatives leading to toxicity.

Health and Safety Data of a Structurally Related Compound

In the absence of specific data for this compound, the safety data for 2-Acetyl-5-bromothiophene (CAS No. 5370-25-2) can provide a useful reference point for assessing potential hazards.

Table 2: Health and Safety Data for 2-Acetyl-5-bromothiophene

ParameterValue/Classification
GHS Classification
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
Physical/Chemical Properties
AppearanceSolid
StabilityLight sensitive
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Sulfur oxides

Source: Safety Data Sheet for 2-Acetyl-5-bromothiophene.[2]

Experimental Protocols for Safe Handling

A strict adherence to safety protocols is mandatory when working with this compound and related compounds.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools for handling solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Logical Workflow for Risk Assessment and Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of a chemical with the hazard profile of this compound.

risk_assessment_workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Experimental Procedure cluster_emergency Emergency Preparedness RA1 Identify Hazards (H302, H315, H319, H335) RA2 Evaluate Exposure Potential (Inhalation, Dermal, Ocular) RA1->RA2 RA3 Determine Risk Level RA2->RA3 CM1 Implement Engineering Controls (Fume Hood) RA3->CM1 CM2 Select Appropriate PPE (Goggles, Gloves, Lab Coat) CM1->CM2 CM3 Establish Safe Work Practices (SOPs) CM2->CM3 P1 Handle Compound CM3->P1 P2 Monitor for Exposure P1->P2 P3 Decontaminate & Dispose P2->P3 E2 Spill Response P3->E2 E1 First Aid Procedures E1->E2

Figure 2: Risk assessment and handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Arylthiophene Sulfonamides from 5-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylthiophene sulfonamides represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery. These molecules are recognized for their potential as urease inhibitors, antibacterial agents, and as scaffolds in the development of various therapeutic agents. This document provides detailed protocols for the synthesis of 5-arylthiophene sulfonamides, starting from the readily available 5-bromothiophene. The primary synthetic strategy involves a three-step sequence: chlorosulfonation of 5-bromothiophene, subsequent amination to the corresponding sulfonamide, and a final palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety.

Synthetic Workflow Overview

The synthesis of 5-arylthiophene sulfonamides from 5-bromothiophene is a versatile process that allows for the introduction of a diverse range of aryl groups in the final step. The overall workflow is depicted below.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Suzuki-Miyaura Coupling 5-Bromothiophene 5-Bromothiophene 5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene->5-Bromothiophene-2-sulfonyl_chloride Chlorosulfonic acid 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonyl_chloride->5-Bromothiophene-2-sulfonamide Ammonia solution 5-Arylthiophene_sulfonamide 5-Arylthiophene_sulfonamide 5-Bromothiophene-2-sulfonamide->5-Arylthiophene_sulfonamide Pd(PPh3)4, K3PO4 Aryl boronic_acid Aryl boronic_acid Aryl boronic_acid->5-Arylthiophene_sulfonamide

Caption: Synthetic workflow for 5-arylthiophene sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

This protocol describes the chlorosulfonation of 5-bromothiophene.

Materials:

  • 5-Bromothiophene

  • Chlorosulfonic acid

  • Carbon tetrachloride (CCl4)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromothiophene (12 mmol) in carbon tetrachloride (6 mL).

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid (40-60 mmol) to the cooled solution with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromothiophene-2-sulfonyl chloride.

Protocol 2: Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonamide.[1]

Materials:

  • 5-Bromothiophene-2-sulfonyl chloride

  • Aqueous ammonia solution

  • Stirring vessel

Procedure:

  • Add the crude 5-bromothiophene-2-sulfonyl chloride obtained from Protocol 1 to an excess of cold aqueous ammonia solution with vigorous stirring.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Dry the solid under vacuum to yield 5-bromothiophene-2-sulfonamide.

Protocol 3: Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids.[1]

Materials:

  • 5-Bromothiophene-2-sulfonamide (0.704 mmol)

  • Aryl boronic acid or aryl boronic acid pinacol ester (0.774 mmol)

  • Potassium phosphate (K3PO4) (1.409 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Solvent mixture (e.g., Toluene/H2O or 1,4-Dioxane/H2O, 4:1)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-bromothiophene-2-sulfonamide, the respective aryl boronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the Pd(PPh3)4 catalyst to the reaction mixture.

  • Heat the mixture to 95°C and stir for 30 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-2-sulfonamide.

Data Presentation

The yields of 5-arylthiophene-2-sulfonamides synthesized via the Suzuki-Miyaura cross-coupling reaction vary depending on the nature of the aryl boronic acid used. The following table summarizes the yields for a selection of derivatives.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid5-Phenylthiophene-2-sulfonamide75
24-Methylphenylboronic acid5-(4-Methylphenyl)thiophene-2-sulfonamide80
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)thiophene-2-sulfonamide82
44-Chlorophenylboronic acid5-(4-Chlorophenyl)thiophene-2-sulfonamide72
53-Nitrophenylboronic acid5-(3-Nitrophenyl)thiophene-2-sulfonamide65

Yields are based on published data and may vary depending on specific reaction conditions.

Reaction Pathway

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X 5-Bromothiophene-2-sulfonamide Ar-X->Oxidative_Addition Ar'-B(OH)2 Aryl boronic acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications and Biological Relevance

5-Arylthiophene sulfonamides have demonstrated a range of biological activities, making them attractive targets for drug discovery. Notably, these compounds have shown promise as:

  • Urease Inhibitors: Some derivatives exhibit potent inhibition of the urease enzyme, which is implicated in infections by pathogens such as Helicobacter pylori.[2]

  • Antibacterial Agents: The thiophene sulfonamide scaffold has been explored for its antibacterial properties against various bacterial strains.[3]

  • Anticancer and Anti-inflammatory Agents: The structural motif is present in molecules with potential anticancer and anti-inflammatory activities.

The synthetic protocols provided herein offer a robust and versatile platform for the generation of libraries of 5-arylthiophene sulfonamides, enabling further exploration of their structure-activity relationships and therapeutic potential.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 5-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromothiophene derivatives. This reaction is a powerful and versatile tool for the synthesis of 5-arylthiophene compounds, which are key structural motifs in numerous pharmaceuticals and functional materials. The protocols and data presented herein are designed to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction to Suzuki Cross-Coupling of 5-Bromothiophene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] In the context of thiophene chemistry, the coupling of 5-bromothiophene derivatives with various arylboronic acids provides an efficient route to synthesize 5-arylthiophenes. These products are integral to the development of a wide range of biologically active molecules, including anti-inflammatory agents, anticancer compounds, and antimicrobials. The reaction generally proceeds with high yields and tolerates a wide variety of functional groups, making it a favored method in medicinal chemistry.[2]

General Reaction Scheme

The general transformation for the Suzuki cross-coupling of a 5-bromothiophene derivative with an arylboronic acid is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of 5-bromothiophene derivatives.

G cluster_0 5-Bromothiophene 5-Bromothiophene Derivative plus1 + 5-Bromothiophene->plus1 Arylboronic_Acid Arylboronic Acid arrow Pd Catalyst, Base Solvent, Heat Arylboronic_Acid->arrow plus1->Arylboronic_Acid 5-Arylthiophene 5-Arylthiophene Derivative arrow->5-Arylthiophene plus2 + 5-Arylthiophene->plus2 Byproduct B(OH)2Br plus2->Byproduct

Caption: General reaction scheme for Suzuki cross-coupling.

Tabulated Reaction Data

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various 5-bromothiophene derivatives with different arylboronic acids.

Table 1: Suzuki Coupling of 2-Substituted-5-bromothiophenes

5-Bromothiophene DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromothiophene-2-carbaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (6:1)901295[3]
5-Bromothiophene-2-carboxylic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)901676.5[4][5]
2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)Dioxane/H₂O (4:1)901265[6]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)Dioxane/H₂O (4:1)901276[6]
2,5-Dibromo-3-methylthiophenePhenylboronic acid (1.1 eq)Pd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O901263[7]
2,5-Dibromo-3-hexylthiophenePhenylboronic acid (2.5 eq)Pd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O902475[8]

Detailed Experimental Protocols

The following are representative protocols for the Suzuki cross-coupling of 5-bromothiophene derivatives.

Protocol 1: General Procedure for the Synthesis of 5-Arylthiophene-2-carbaldehyde

This protocol is adapted from the synthesis of 5-aryl-4-bromothiophene-2-carboxaldehyde.[3]

Materials:

  • 4,5-Dibromothiophene-2-carboxaldehyde (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 4,5-dibromothiophene-2-carboxaldehyde, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water in a 6:1 ratio (v/v) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-bromothiophene-2-carboxaldehyde.

Protocol 2: Synthesis of Pentyl 5-Arylthiophene-2-carboxylates

This protocol describes the synthesis of thiophene-based derivatives with potential spasmolytic activity.[4][5]

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve pentyl 5-bromothiophene-2-carboxylate and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium phosphate to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction vessel under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure pentyl 5-arylthiophene-2-carboxylate.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Suzuki cross-coupling reaction in a laboratory setting.

G reagents 1. Reagent Preparation - 5-Bromothiophene derivative - Arylboronic acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) setup 2. Reaction Setup - Add reagents to flask - Purge with inert gas reagents->setup catalyst 3. Catalyst Addition - Add Pd(PPh3)4 setup->catalyst reaction 4. Reaction - Heat to 80-100 °C - Stir for 12-24 h catalyst->reaction monitoring 5. Monitoring - TLC or GC-MS reaction->monitoring workup 6. Work-up - Quench with water - Extract with organic solvent monitoring->workup Reaction Complete purification 7. Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purification product 8. Product Analysis - NMR, MS purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways in Drug Development

5-Arylthiophene derivatives are precursors to various drugs that modulate key signaling pathways. Below are diagrams for two such pathways.

Inhibition of COX/LOX Pathways by Anti-inflammatory Thiophene Derivatives

Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene scaffold, such as tiaprofenic acid, function by inhibiting cyclooxygenase (COX) enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Other derivatives can inhibit the lipoxygenase (LOX) pathway, reducing the production of inflammatory leukotrienes.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Thiophene Thiophene-based NSAIDs Thiophene->COX Thiophene->LOX

Caption: Inhibition of inflammatory pathways by thiophene derivatives.

Inhibition of Tubulin Polymerization by Anticancer Thiophene Derivatives

Certain thiophene-based compounds exhibit anticancer activity by interfering with microtubule dynamics. They can bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest at G2/M Thiophene Thiophene-based Anticancer Agent Thiophene->Polymerization

Caption: Disruption of microtubule dynamics by thiophene derivatives.

References

Application Notes and Protocols: The Use of 5-Bromothiophen-2-ol in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-bromothiophen-2-ol as a versatile precursor for the synthesis of novel organic semiconductor materials. While not a conventional starting material, its unique structure offers opportunities for creating tailored molecular architectures for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The protocols provided are based on established synthetic methodologies for analogous thiophene derivatives.

Introduction

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics due to their excellent charge transport properties and synthetic versatility. The introduction of a bromine atom onto the thiophene ring provides a reactive handle for various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules. This compound, with its hydroxyl functionality, presents a unique opportunity to synthesize alkoxy-substituted or otherwise functionalized thiophene monomers. The nature of the substituent at the 2-position can significantly influence the electronic properties, solubility, and morphology of the resulting semiconductor, allowing for fine-tuning of device performance.

The general strategy for utilizing this compound involves a two-step process:

  • Functionalization of the Hydroxyl Group: The hydroxyl group is first converted into a more stable and electronically influential group, such as an alkoxy group via Williamson ether synthesis or a triflate group, which is an excellent leaving group for cross-coupling reactions.

  • Polymerization or Cross-Coupling: The resulting functionalized 5-bromothiophene derivative is then used as a monomer in polymerization reactions (e.g., Stille or Suzuki coupling) to form the final conjugated polymer.

Data Presentation: Performance of Analogous Organic Semiconductors

The following tables summarize the performance characteristics of organic semiconductors derived from monomers structurally related to functionalized this compound. This data is provided to illustrate the potential performance of materials synthesized from this precursor.

Table 1: Performance of Alkoxy-Substituted Polythiophene-Based OFETs (Analogous Systems)

Polymer BackboneDielectricHole Mobility (μh) (cm²/Vs)On/Off RatioRef.
Poly(3,3'-dialkoxy-2,2'-bithiophene)SiO₂0.1 - 0.510⁵ - 10⁷[1]
Poly(3,4-dialkoxythiophene)SiO₂0.01 - 0.110⁴ - 10⁶[2]
Thieno[3,2-b]thiophene-co-benzothiadiazoleSiO₂~0.1~3.5 x 10³[3]

Table 2: Performance of Alkoxy-Substituted Thiophene-Based OPVs (Analogous Systems)

Donor PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Ref.
Porphyrin-di-alkoxy-thiophenePC₆₁BM9.63---[4]
Porphyrin-di-alkoxy-thiophene6TIC11.55---[4]
PTO-HDY613.890.79922.740.677[5]
PM6L8-BO18.2 - 19.2---[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Alkoxy-5-bromothiophene Monomer via Williamson Ether Synthesis

This protocol describes the alkylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromododecane)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-alkoxy-5-bromothiophene monomer.

Protocol 2: Synthesis of 5-Bromothiophen-2-yl trifluoromethanesulfonate

This protocol details the conversion of the hydroxyl group to a triflate, an excellent leaving group for cross-coupling reactions.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.5 eq) dropwise.

  • Slowly add triflic anhydride (1.2 eq) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography if necessary.

Protocol 3: Stille Polymerization of 2-Alkoxy-5-bromothiophene with a Comonomer

This protocol describes the synthesis of a conjugated polymer using the prepared 2-alkoxy-5-bromothiophene monomer.

Materials:

  • 2-Alkoxy-5-bromothiophene (from Protocol 1)

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene or chlorobenzene

  • Methanol

  • Soxhlet extraction apparatus

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-alkoxy-5-bromothiophene monomer (1.0 eq) and the distannyl comonomer (1.0 eq).

  • Add the palladium catalyst Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand P(o-tol)₃ (4-8 mol%).

  • Add anhydrous toluene or chlorobenzene via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The formation of a dark, viscous solution or precipitate indicates polymer formation.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash it with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.

  • Collect the purified polymer by filtration and dry it under vacuum.

Protocol 4: Suzuki Polymerization of 2-Alkoxy-5-bromothiophene with a Comonomer

This protocol provides an alternative method for polymer synthesis using a Suzuki coupling reaction.

Materials:

  • 2-Alkoxy-5-bromothiophene (from Protocol 1)

  • Diboronic acid or diboronic ester comonomer (e.g., thiophene-2,5-diboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand

  • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Toluene or a mixture of toluene and water

  • Methanol

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-alkoxy-5-bromothiophene monomer (1.0 eq), the diboronic acid or ester comonomer (1.0 eq), and the palladium catalyst (1-5 mol%).

  • Add toluene as the solvent.

  • Add the aqueous base solution.

  • Degas the biphasic mixture by bubbling argon through it for 20-30 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 24-72 hours.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by adding the organic solution to a large volume of methanol.

  • Filter the polymer and purify it using the Soxhlet extraction procedure described in Protocol 3.

  • Collect the purified polymer and dry it under vacuum.

Visualizations

Diagram 1: Synthetic Workflow for Alkoxy-Substituted Polythiophenes

Synthetic_Workflow_Alkoxy A This compound B Alkylation (Williamson Ether Synthesis) A->B  Alkyl Halide, Base C 2-Alkoxy-5-bromothiophene Monomer B->C D Polymerization (e.g., Stille or Suzuki Coupling) C->D  Comonomer, Catalyst E Alkoxy-Substituted Polythiophene D->E Monomer_Functionalization cluster_functionalization Functionalization Pathways start This compound Precursor path1 Alkylation 2-Alkoxy-5-bromothiophene start->path1:f0 Williamson Ether Synthesis path2 Triflation 5-Bromothiophen-2-yl triflate start->path2:f0 Triflic Anhydride end Polymerization-Ready Monomer For Cross-Coupling Reactions path1:f1->end path2:f1->end

References

Application Notes and Protocols for the Synthesis of Antibacterial Quinolone Derivatives Using 5-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antibacterial quinolone derivatives incorporating a 5-bromothiophene moiety. The conjugation of 5-bromothiophene to the quinolone scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. These compounds represent a promising avenue for the development of new therapeutics to combat antibiotic resistance.

Introduction

Quinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The continuous emergence of bacterial resistance necessitates the development of new quinolone derivatives with improved efficacy. One strategy is the hybridization of the quinolone core with other bioactive heterocyclic moieties. The 5-bromothiophene unit, in particular, has been identified as a valuable pharmacophore that can enhance the antibacterial potency of piperazinyl quinolones.[3] This document outlines the synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones and summarizes their antibacterial activity.

Synthesis Pathway

The synthesis of the target quinolone-thiophene hybrid molecules involves a two-step process. The first step is the preparation of the key intermediate, 2-bromo-5-(bromomethyl)thiophene, via bromination of 2-methylthiophene. The second step is the N-alkylation of a piperazinyl quinolone with the synthesized bromomethylthiophene derivative.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation cluster_optional Optional Derivatization A 2-Methylthiophene B 2-Bromo-5-(bromomethyl)thiophene A->B NBS, CCl4, reflux D N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] -piperazinyl quinolone B->D C Piperazinyl Quinolone (e.g., Norfloxacin, Ciprofloxacin) C->D NaHCO3, DMF, room temp. E N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] -piperazinyl quinolone D->E Hydroxylamine hydrochloride, Pyridine

A high-level overview of the synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)thiophene

This protocol describes the synthesis of the key intermediate required for the subsequent N-alkylation of piperazinyl quinolones.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylthiophene (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (2.1 equivalents).

  • Heat the reaction mixture under reflux for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove succinimide.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield 2-bromo-5-(bromomethyl)thiophene as a pure compound.

Protocol 2: Synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivatives

This protocol details the N-alkylation of a piperazinyl quinolone with the synthesized 2-bromo-5-(bromomethyl)thiophene.

Materials:

  • Piperazinyl quinolone (e.g., Norfloxacin, Ciprofloxacin)

  • 2-Bromo-5-(bromomethyl)thiophene

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Water

  • Filtration apparatus

  • Ethanol-Chloroform mixture for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the piperazinyl quinolone (1 equivalent) and sodium bicarbonate (1 equivalent) in dimethylformamide (DMF).

  • To this stirred solution, add 2-bromo-5-(bromomethyl)thiophene (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC until the starting quinolone is consumed.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an ethanol-chloroform mixture to obtain the pure N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivative.

Data Presentation

The antibacterial activity of the synthesized quinolone-thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the table below.

Compound IDQuinolone CoreR GroupS. aureus (MIC, µg/mL)S. epidermidis (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
1a NorfloxacinH0.50.250.512
1b CiprofloxacinH0.250.1250.250.51
2a EnoxacinH0.50.5114
3a Norfloxacin=N-OH10.5124
3b Ciprofloxacin=N-OH0.50.250.512
ReferenceCiprofloxacin-0.250.1250.250.51
ReferenceNorfloxacin-0.50.250.512
ReferenceEnoxacin-0.50.5114

Note: The data presented here are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.

Mechanism of Action

Quinolone antibiotics traditionally function by inhibiting bacterial DNA gyrase and topoisomerase IV. The introduction of the thiophene moiety can lead to derivatives with a potentially unique mechanism of action. Some thiophene-based antibacterials have been shown to act as allosteric inhibitors of DNA gyrase, binding to a pocket remote from the active site and stabilizing the DNA-cleavage complex. This allosteric inhibition can be effective against fluoroquinolone-resistant strains.

MOA_Pathway cluster_drug Drug Action cluster_enzyme Bacterial Target cluster_process Cellular Process Drug Quinolone-Thiophene Hybrid Gyrase DNA Gyrase Drug->Gyrase Allosteric Inhibition DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Inhibition of Supercoiling Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Proposed mechanism of action for quinolone-thiophene hybrids.

Conclusion

The synthesis of quinolone derivatives incorporating a 5-bromothiophene moiety offers a promising strategy for the development of new antibacterial agents. The protocols provided herein offer a clear pathway for the synthesis and evaluation of these compounds. The enhanced activity against Gram-positive bacteria, coupled with a potential alternative mechanism of action, makes these hybrids a compelling subject for further research and development in the fight against antimicrobial resistance.

References

Application Notes: 5-Bromothiophen-2-ol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiophen-2-ol is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, attributed to its bioisosteric similarity to the benzene ring and its ability to engage in various biological interactions.[1][2] The presence of a bromine atom at the 5-position provides a convenient handle for carbon-carbon bond formation through cross-coupling reactions, while the hydroxyl group at the 2-position can be derivatized or may itself contribute to the pharmacological activity of the final compound. This document outlines the applications of this compound in the synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other bioactive molecules, complete with experimental protocols and quantitative data.

Synthetic Applications

The strategic placement of the bromo and hydroxyl functionalities on the thiophene ring makes this compound an ideal starting material for generating diverse molecular libraries. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[3] The hydroxyl group can be alkylated, acylated, or used as a directing group in subsequent reactions.

General Synthetic Workflow

The general workflow for utilizing this compound as a building block involves a multi-step process beginning with its functionalization, followed by biological screening to identify lead compounds for further optimization.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development A This compound B Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B C Derivative Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In vivo Studies F->G H Candidate Drug G->H G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Thiophene-based JAK Inhibitor Inhibitor->JAK G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Proliferation Downstream->Response Inhibitor Thiophene-based Akt Inhibitor Inhibitor->Akt G cluster_receptor GPCR cluster_ligands Ligands cluster_signaling Signaling R Receptor G_protein G Protein Signaling R->G_protein Biased Signaling Arrestin β-Arrestin Signaling R->Arrestin Biased Signaling Ortho Orthosteric Site Allo Allosteric Site Allo->Ortho Modulates Affinity/ Efficacy Endo Endogenous Ligand Endo->Ortho Binds Modulator Thiophene-based Allosteric Modulator Modulator->Allo Binds

References

Application Notes and Protocols for N-Alkylation of 5-Bromothiophen-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 5-bromothiophen-2-amine, a versatile building block in medicinal chemistry and materials science. The N-substituent on the thiophene ring can significantly influence the pharmacological and physicochemical properties of the resulting compounds. Due to the tautomeric nature of 2-hydroxythiophenes, which predominantly exist as the corresponding 2-aminothiophene isomers, the N-alkylation of 5-bromothiophen-2-amine is the practical approach for synthesizing these target molecules.

Three primary methods for the N-alkylation of 5-bromothiophen-2-amine are presented:

  • Classical N-Alkylation with Alkyl Halides: A direct approach involving the reaction of the amine with an alkyl halide in the presence of a base.

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine with a ketone or aldehyde, followed by reduction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Classical N-Alkylation with Alkyl Halides

This method is a straightforward approach for introducing alkyl groups onto the nitrogen atom of 5-bromothiophen-2-amine. The reaction proceeds via a nucleophilic substitution mechanism. A key challenge with this method is the potential for overalkylation, as the product secondary amine can be more nucleophilic than the starting primary amine.[1][2] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Experimental Protocol

Materials and Reagents:

  • 5-Bromothiophen-2-amine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., Lithium hydride (LiH), Sodium hydride (NaH), Potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophen-2-amine (1.0 eq) and anhydrous DMF (or another suitable solvent).

  • Stir the mixture until the amine is fully dissolved.

  • Add the base (e.g., LiH, 1.1 eq) portion-wise at room temperature.[3] Stir the suspension for 30 minutes.

  • Slowly add the alkyl halide (1.05 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 5-bromothiophen-2-amine.

ParameterCondition
Substrate 5-Bromothiophen-2-amine
Alkylating Agent Alkyl Halide (e.g., R-I, R-Br)
Base LiH, NaH, K2CO3
Solvent DMF, ACN, THF
Temperature Room Temperature to 60 °C
Typical Yield 50-80%

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines by reaction with a carbonyl compound (aldehyde or ketone) and a reducing agent.[4] This two-step process, often performed in one pot, involves the initial formation of an imine intermediate, which is then reduced to the corresponding amine.[4] This method avoids the overalkylation issues associated with direct alkylation with alkyl halides.[2]

Experimental Protocol

Materials and Reagents:

  • 5-Bromothiophen-2-amine

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalyst, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromothiophen-2-amine (1.0 eq), the aldehyde or ketone (1.1 eq), and the solvent (e.g., DCM).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Continue to stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

ParameterCondition
Substrate 5-Bromothiophen-2-amine
Alkylating Agent Aldehyde or Ketone
Reducing Agent NaBH(OAc)3, NaBH3CN
Solvent DCM, DCE, MeOH
Temperature Room Temperature
Typical Yield 60-95%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[5][6] It allows for the coupling of an amine with an aryl halide. In the context of N-alkylation, this method is used to introduce an aryl or heteroaryl group to the nitrogen of 5-bromothiophen-2-amine.

Experimental Protocol

Materials and Reagents:

  • 5-Bromothiophen-2-amine

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., Cesium carbonate (Cs2CO3), Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Deionized water

  • Brine

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube or a sealable reaction vial, add 5-bromothiophen-2-amine (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs2CO3, 2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterCondition
Substrate 5-Bromothiophen-2-amine
Coupling Partner Aryl/Heteroaryl Halide
Catalyst Pd2(dba)3, Pd(OAc)2
Ligand Xantphos, BINAP, DavePhos
Base Cs2CO3, NaOtBu
Solvent Toluene, Dioxane
Temperature 80-110 °C
Typical Yield 70-95%

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Combine 5-bromothiophen-2-amine, reagents, and solvent in a dry flask under inert gas prep2 Add base (for classical alkylation) or carbonyl compound (for reductive amination) or catalyst/ligand/base (for Buchwald-Hartwig) prep1->prep2 reaction1 Stir at specified temperature prep2->reaction1 reaction2 Monitor progress by TLC or LC-MS reaction1->reaction2 workup1 Quench reaction reaction2->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 purify1 Purify by silica gel column chromatography workup4->purify1 purify2 Characterize final product purify1->purify2

Caption: General experimental workflow for N-alkylation.

G reactant 5-Bromothiophen-2-amine product N-Alkyl-5-bromothiophen-2-amine reactant->product   Reaction Conditions (Base, Reducing Agent, or Catalyst) plus + reagent Alkylating Agent (R-X, RCHO, Ar-X)

Caption: General N-alkylation chemical transformation.

References

Application Note: Synthesis of Functionalized Conducting Polymers Using 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polythiophenes are a prominent class of conducting polymers known for their excellent environmental stability and tunable electronic properties.[1][2] These characteristics make them suitable for a wide range of applications, including organic photovoltaics, field-effect transistors, sensors, and biomedical devices.[2][3] The functionalization of the thiophene monomer is a key strategy for tailoring the properties of the resulting polymer. Introducing specific functional groups can enhance solubility, enable post-polymerization modification, and introduce new functionalities such as biocompatibility or specific analyte recognition.

This application note details protocols for the synthesis of a novel functionalized conducting polymer, poly(thiophen-2-ol), using 5-Bromothiophen-2-ol as the monomer. The presence of a hydroxyl group on the thiophene ring offers a unique advantage, providing a reactive site for further chemical derivatization and potentially improving adhesion to various substrates.[4] Two primary synthetic routes are presented: chemical oxidative polymerization and electrochemical polymerization.

Proposed Synthetic Pathways

The polymerization of thiophene typically proceeds via coupling at the 2 and 5 positions. In this compound, these positions are occupied by a bromine atom and a hydroxyl group. The acidic proton of the hydroxyl group can interfere with many polymerization reactions, particularly metal-catalyzed cross-coupling reactions. Therefore, a protection-deprotection strategy is proposed for the chemical synthesis route.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes in bulk quantities.[1] Iron(III) chloride (FeCl₃) is a common and effective oxidant for this process.[2] To prevent unwanted side reactions with the hydroxyl group, it is first protected, for example, as a methoxy ether. The polymerization is then carried out, followed by a deprotection step to yield the final hydroxyl-functionalized polymer.

cluster_protection Step 1: Protection cluster_polymerization Step 2: Polymerization cluster_deprotection Step 3: Deprotection Monomer This compound ProtectedMonomer 5-Bromo-2-methoxythiophene Monomer->ProtectedMonomer CH₃I, Base ProtectedPolymer Protected Polymer (Poly(2-methoxythiophene)) ProtectedMonomer->ProtectedPolymer FeCl₃ (Oxidant) Chloroform FinalPolymer Final Product (Poly(thiophen-2-ol)) ProtectedPolymer->FinalPolymer BBr₃

Caption: Chemical synthesis pathway for Poly(thiophen-2-ol).

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of conducting polymer films onto an electrode surface.[5] This method offers excellent control over film thickness and morphology.[6] The monomer is oxidized at the electrode surface to form radical cations, which then couple to form the polymer film.[5] This method may not require the protection of the hydroxyl group, although the oxidation potential will be influenced by its presence.

cluster_setup Experimental Setup cluster_process Polymerization Process cluster_characterization Post-Synthesis Cell Three-Electrode Cell Electrolyte Monomer + Electrolyte (e.g., LiClO₄ in Acetonitrile) Cell->Electrolyte Electrodes Working Electrode (e.g., ITO) Counter Electrode (Pt) Reference Electrode (Ag/AgCl) Cell->Electrodes ApplyPotential Apply Potential (Potentiostatic or Potentiodynamic) PolymerFilm Polymer Film Deposition on Working Electrode ApplyPotential->PolymerFilm Monomer Oxidation & Coupling Rinse Rinse & Dry Film PolymerFilm->Rinse Characterize Characterization (Spectroscopy, Microscopy, Conductivity) Rinse->Characterize

Caption: Workflow for electrochemical synthesis and characterization.

Experimental Protocols

Protocol 1: Chemical Oxidative Synthesis of Poly(thiophen-2-ol)

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or similar base

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol

  • Boron tribromide (BBr₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Protection of the Hydroxyl Group: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add one equivalent of a base (e.g., NaH) and stir for 30 minutes. d. Add 1.1 equivalents of methyl iodide and allow the reaction to warm to room temperature. Stir overnight. e. Quench the reaction carefully with water and extract the product with diethyl ether. f. Purify the resulting 5-Bromo-2-methoxythiophene by column chromatography.

  • Polymerization: a. Dissolve the purified 5-Bromo-2-methoxythiophene monomer in anhydrous chloroform.[1] b. In a separate flask, prepare a solution of anhydrous FeCl₃ (4 equivalents) in anhydrous chloroform. c. Slowly add the FeCl₃ solution to the monomer solution under vigorous stirring. The reaction mixture should darken, indicating polymerization.[1] d. Stir the reaction for 24 hours at room temperature. e. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. f. Filter the polymer, wash thoroughly with methanol to remove residual oxidant and oligomers, and dry under vacuum. This yields the protected polymer, poly(2-methoxythiophene).

  • Deprotection of the Polymer: a. Dissolve the protected polymer in anhydrous dichloromethane. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Slowly add a solution of BBr₃ (1.5 equivalents per monomer unit) in DCM. d. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight. e. Carefully quench the reaction by slowly adding methanol at 0 °C. f. Precipitate the final polymer, poly(thiophen-2-ol), in water. g. Filter the product, wash with water and methanol, and dry under high vacuum.

Protocol 2: Electrochemical Synthesis of Poly(thiophen-2-ol)

Materials:

  • This compound

  • Acetonitrile (CH₃CN), electrochemical grade

  • Supporting electrolyte, e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: a. Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile. b. Add this compound to this solution to a final concentration of 10-50 mM. c. Deoxygenate the solution by bubbling with an inert gas (e.g., Argon) for at least 20 minutes.

  • Electrochemical Cell Setup: a. Assemble a three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference. b. Ensure the electrodes are immersed in the deoxygenated electrolyte solution.

  • Electropolymerization: a. Connect the electrodes to a potentiostat. b. Polymerization can be carried out using either a potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) method.[6][7] c. Potentiostatic Method: Apply a constant potential slightly above the oxidation potential of the monomer (determined by an initial cyclic voltammogram, typically in the range of +0.8 to +1.5 V vs. Ag/AgCl) until the desired film thickness is achieved (monitored by charge passed). d. Potentiodynamic Method: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just above the monomer's oxidation potential for a set number of cycles. An increase in the redox wave currents with each cycle indicates polymer film growth.[8]

  • Post-Polymerization Treatment: a. After deposition, remove the working electrode from the cell. b. Rinse the polymer-coated electrode thoroughly with pure acetonitrile to remove any residual monomer and electrolyte. c. Dry the film under a stream of inert gas or in a vacuum oven.

Characterization and Expected Data

The synthesized polymers should be characterized to confirm their structure, morphology, and properties.

  • Structural Characterization: FTIR and ¹H NMR spectroscopy can confirm the polymerization and successful deprotection (disappearance of methoxy signals, appearance of a broad -OH signal).

  • Optical Properties: UV-Vis spectroscopy will show the π-π* transition characteristic of the conjugated polymer backbone. The absorption maximum (λ_max) is expected to be in the range of 400-550 nm for the neutral polymer.

  • Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index (PDI) of the soluble protected polymer.

  • Morphology: Scanning Electron Microscopy (SEM) can be used to study the surface morphology of the electrochemically deposited films.

  • Conductivity: The electrical conductivity of the polymer films can be measured using a four-point probe technique after doping (e.g., by exposure to iodine vapor or electrochemical doping).

Table 1: Expected Properties of Poly(thiophen-2-ol)

PropertyExpected Value / ObservationMethod
Optical Band Gap 2.0 - 2.5 eVUV-Vis Spectroscopy
λ_max (in solution) 400 - 450 nm (for protected polymer)UV-Vis Spectroscopy
Molecular Weight (Mₙ) 5,000 - 20,000 g/mol (for chemically synthesized)GPC
Polydispersity (PDI) 1.5 - 3.0GPC
Conductivity (Doped) 10⁻³ - 10¹ S/cmFour-Point Probe
Thermal Stability Stable up to 250-300 °CThermogravimetric Analysis (TGA)

Note: These values are estimates based on data for similar functionalized polythiophenes and may vary depending on the precise synthesis conditions and polymer characteristics.[9][10]

Potential Applications

The introduction of the hydroxyl functionality onto the polythiophene backbone opens up numerous application possibilities:

  • Biosensors: The -OH group can be used as an anchor point to immobilize biomolecules such as enzymes or antibodies for creating highly specific biosensors.

  • Drug Delivery: The polymer can be functionalized with drugs or targeting ligands for applications in controlled drug release systems.

  • Smart Coatings: The hydroxyl groups can improve adhesion to metal or metal oxide surfaces, making the polymer suitable for anti-corrosion or electrochromic coatings.[4]

  • Modified Electrodes: The polymer films can be used to modify electrode surfaces, creating platforms for electrocatalysis or selective ion sensing.

References

Application Notes & Protocols for the Synthesis of Novel Thiophene Derivatives with Spasmolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel thiophene derivatives exhibiting spasmolytic properties. The following sections detail the synthetic methodologies, experimental protocols for assessing spasmolytic activity, and a summary of quantitative data, offering a practical guide for researchers in the field of medicinal chemistry and pharmacology.

Introduction

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] Recent research has focused on the development of novel thiophene-based compounds as potential spasmolytic agents, which are crucial for treating conditions related to smooth muscle spasms, such as irritable bowel syndrome (IBS) and biliary colic.[3] This document outlines the synthesis of a series of thiophene derivatives via the Suzuki cross-coupling reaction and details the protocols for evaluating their spasmolytic effects on isolated tissue preparations. The potential mechanism of action, involving the blockade of calcium channels, is also discussed.[3]

Synthesis of Thiophene Derivatives

A facile synthetic route for a series of novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid has been developed.[3] The synthesis involves a Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[3] The general synthetic scheme is outlined below.

Synthetic Workflow

Synthesis_Workflow cluster_esterification Esterification cluster_suzuki Suzuki Cross-Coupling 5-bromo-thiophene-2-carboxylic_acid 5-bromothiophene-2-carboxylic acid Ester Pentyl 5-bromothiophene-2-carboxylate or Phenethyl 5-bromothiophene-2-carboxylate 5-bromo-thiophene-2-carboxylic_acid->Ester H2SO4 Alcohol Amyl Alcohol or Phenethyl Alcohol Alcohol->Ester Final_Product Novel Thiophene Derivatives (5a-5e, 10a-10f) Ester->Final_Product Pd(PPh3)4, K2CO3, 1,4-dioxane/water Arylboronic_Acid Arylboronic Acids Arylboronic_Acid->Final_Product

Caption: General workflow for the synthesis of novel thiophene derivatives.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The synthesis of pentyl 5-arylthiophene-2-carboxylates (5a-5e) and phenethyl 5-arylthiophene-2-carboxylates (10a-10f) is achieved through a Suzuki cross-coupling reaction.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the respective ester (pentyl 5-bromothiophene-2-carboxylate or phenethyl 5-bromothiophene-2-carboxylate) (1.0 eq.) and the appropriate arylboronic acid (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst and Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the reaction mixture.

  • Reaction Condition: Reflux the mixture at 80-90°C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and add ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Evaluation of Spasmolytic Activity

The spasmolytic activity of the synthesized thiophene derivatives is evaluated on isolated rat duodenum preparations.[3] The mechanism of action is investigated by inducing contractions with a high concentration of potassium (High-K⁺), which opens voltage-gated calcium channels.[3]

Experimental Workflow for Spasmolytic Assay

Spasmolytic_Assay_Workflow Tissue_Prep Isolated Rat Duodenum Preparation Equilibration Equilibration in Tyrode's Solution (37°C, aerated with carbogen) Tissue_Prep->Equilibration K_Contraction Induce Contraction with High-K+ (80mM) Solution Equilibration->K_Contraction Compound_Addition Cumulative Addition of Test Compound K_Contraction->Compound_Addition Relaxation_Measurement Measure Relaxation Response Compound_Addition->Relaxation_Measurement Data_Analysis Calculate EC50 Values Relaxation_Measurement->Data_Analysis

Caption: Workflow for the isolated tissue assay to determine spasmolytic activity.

Experimental Protocol: Isolated Rat Duodenum Assay
  • Tissue Preparation: Euthanize a rat and isolate a segment of the duodenum. Clean the tissue and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ and 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 gram.

  • Induction of Contraction: Replace the normal Tyrode's solution with a high-potassium (80 mM K⁺) solution to induce sustained contractions.

  • Compound Testing: Once a stable contraction is achieved, add the synthesized thiophene derivatives cumulatively to the organ bath.

  • Data Recording: Record the relaxation responses using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: Calculate the concentration-response curves and determine the EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation).[3]

Quantitative Data Summary

The spasmolytic activity of the synthesized thiophene derivatives was quantified by determining their EC₅₀ values against High-K⁺ induced contractions in isolated rat duodenum.[3]

CompoundStructureEC₅₀ (µM) [95% CI]
5a Pentyl 5-phenylthiophene-2-carboxylate4.21 [2.74–6.35]
5b Pentyl 5-(4-methylphenyl)thiophene-2-carboxylate7.09 [5.03–10.08]
5c Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate1.39 [0.94–2.02]
5d Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate11.8 [8.68–16.43]
10b Phenethyl 5-(4-methylphenyl)thiophene-2-carboxylate2.13 [1.32–3.46]
10c Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate3.14 [1.68–6.06]
10d Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate1.26 [0.64–2.67]
10e Phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate2.89 [2.02–4.06]

Data sourced from a study by Rasool et al.[3]

Proposed Mechanism of Action

The relaxation of smooth muscle contractions induced by high concentrations of extracellular potassium (High-K⁺) is indicative of a calcium channel blocking mechanism.[3] High-K⁺ causes membrane depolarization, leading to the opening of voltage-operated calcium channels and subsequent muscle contraction. Compounds that relax these High-K⁺ induced contractions are considered calcium channel antagonists.[3] The spasmolytic activity of the synthesized thiophene derivatives is therefore likely due to the blockage of calcium channels.[3]

Signaling Pathway Diagram

Spasmolytic_Mechanism High_K High K+ (80mM) Depolarization Membrane Depolarization High_K->Depolarization VOCC_Open Opening of Voltage-Operated Calcium Channels (VOCCs) Depolarization->VOCC_Open Ca_Influx Ca2+ Influx VOCC_Open->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Thiophene_Derivatives Novel Thiophene Derivatives Thiophene_Derivatives->VOCC_Open Blockage Relaxation Smooth Muscle Relaxation Thiophene_Derivatives->Relaxation

Caption: Proposed mechanism of spasmolytic action of novel thiophene derivatives.

Conclusion

The Suzuki cross-coupling reaction provides an efficient method for the synthesis of novel thiophene derivatives with potent spasmolytic activity.[3] The evaluation of these compounds on isolated rat duodenum suggests that their mechanism of action involves the blockade of voltage-operated calcium channels.[3] Notably, compound 10d (phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate) demonstrated excellent spasmolytic effect with an EC₅₀ value of 1.26 µM.[3][4] These findings highlight the potential of thiophene-based compounds as promising candidates for the development of new antispasmodic drugs. Further research is warranted to explore the structure-activity relationships and to conduct more extensive pharmacological profiling.

References

Application Note and Protocol: Synthesis of 2-Acetyl-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetyl-5-bromothiophene is a valuable intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and functional materials.[1] Its synthesis is a key step in the construction of more complex thiophene-based molecules. This document provides a detailed experimental procedure for the regioselective bromination of 2-acetylthiophene at the 5-position using N-bromosuccinimide (NBS). The acetyl group deactivates the thiophene ring towards electrophilic substitution and directs the incoming electrophile to the 5-position.

Reaction Scheme: 2-Acetylthiophene reacts with N-Bromosuccinimide (NBS) in a mixture of acetic acid and acetic anhydride to yield 2-Acetyl-5-bromothiophene.

(2-Acetylthiophene) + NBS --[Acetic Anhydride, Acetic Acid]--> (2-Acetyl-5-bromothiophene)

Experimental Protocol

This protocol is based on a well-established method for the synthesis of 2-acetyl-5-bromothiophene.[2][3]

Materials and Equipment:

  • Reagents:

    • 2-Acetylthiophene (C₆H₆OS)

    • N-Bromosuccinimide (NBS, C₄H₄BrNO₂)

    • Acetic Anhydride ((CH₃CO)₂O)

    • Acetic Acid (CH₃COOH)

    • Deionized Water (H₂O)

  • Equipment:

    • 25 mL round-bottomed flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser and protective tube (e.g., drying tube)

    • Beakers

    • Buchner funnel and filter flask

    • Filter paper

    • Spatula and weighing balance

    • Graduated cylinders

Procedure:

  • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (NBS) (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).[2]

  • Add acetic acid (0.40 mL) to the mixture.[2]

  • Equip the flask with a magnetic stir bar and a protective tube.

  • Place the flask in a heating mantle or oil bath and stir the reaction mixture at 50 °C for 1 hour. The reaction should be protected from light.[2] The solution will typically change color from colorless to light yellow.[2]

  • After 1 hour, cool the reaction mixture to room temperature.[2]

  • Pour the cooled mixture into 100 mL of water while stirring continuously. Continue stirring until the acetic anhydride has been completely hydrolyzed.[2]

  • The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Wash the collected crystals with approximately 50 mL of water to remove any remaining impurities.[2]

  • Dry the purified product. The reported yield is approximately 82%.[2]

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Acetic anhydride and acetic acid are corrosive. Avoid contact with skin and eyes.

Data Presentation

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume (mL)Mass (g)
2-Acetylthiophene126.17101.081.26
N-Bromosuccinimide (NBS)177.9810-1.78
Acetic Anhydride102.09403.784.08
Acetic Acid60.05-0.400.42

Table 2: Reaction Parameters and Product Characteristics

ParameterValueReference
Reaction Temperature50 °C[2]
Reaction Time1 hour[2]
AppearanceWhite crystals[2]
Yield82%[2]
Melting Point92-94 °C[2]
Molecular Weight205.07 g/mol [4][5]
¹H NMR (300 MHz, CDCl₃)δ 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Addition - 2-Acetylthiophene - NBS - Acetic Anhydride - Acetic Acid reaction 2. Reaction Stir at 50°C for 1h (Protect from light) reagents->reaction workup 3. Work-up - Cool to RT - Pour into H₂O reaction->workup precipitation 4. Precipitation Product precipitates as white crystals workup->precipitation isolation 5. Isolation - Vacuum Filtration - Wash with H₂O precipitation->isolation product 6. Final Product 2-Acetyl-5-bromothiophene (Dry) isolation->product

Caption: Workflow for the bromination of 2-acetylthiophene.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-aryl-thiophenes are a class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and materials science. The thiophene core is a prevalent motif in numerous pharmaceuticals, and the presence of a reactive bromomethyl group and a tunable aryl substituent allows for diverse downstream functionalization. This document provides detailed protocols for the synthesis of these compounds via various palladium-catalyzed cross-coupling reactions, with a primary focus on the well-established Suzuki-Miyaura coupling. Alternative palladium-catalyzed methodologies, including Stille, Heck, Negishi, and Kumada couplings, are also presented as potential synthetic routes.

Synthesis of the Key Precursor: 2-Bromo-5-(bromomethyl)thiophene

A common starting material for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes is 2-bromo-5-(bromomethyl)thiophene. This precursor can be synthesized from 2-methylthiophene through a radical bromination reaction.[1]

Protocol: Synthesis of 2-Bromo-5-(bromomethyl)thiophene[1]

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylthiophene (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (2.1 eq) and a catalytic amount of a radical initiator to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by fractional distillation to yield 2-bromo-5-(bromomethyl)thiophene. A yield of 58% has been reported for this procedure.[1]

Experimental Workflow for Precursor Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 2-Methylthiophene reaction Reflux (4-5 hours) start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator start3->reaction start4 Carbon Tetrachloride (Solvent) start4->reaction workup1 Cool to RT reaction->workup1 workup2 Filter workup1->workup2 workup3 Concentrate workup2->workup3 purification Fractional Distillation workup3->purification product 2-Bromo-5-(bromomethyl)thiophene purification->product

Caption: Workflow for the synthesis of 2-bromo-5-(bromomethyl)thiophene.

Palladium-Catalyzed Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes

The primary method for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes is the palladium-catalyzed cross-coupling of 2-bromo-5-(bromomethyl)thiophene with an appropriate aryl-organometallic reagent. The Suzuki-Miyaura coupling is a well-documented and efficient method for this transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[1][2]

Reaction Scheme:

Catalytic Cycle

G catalyst Pd(0)L_n oxidative_addition Oxidative Addition catalyst->oxidative_addition intermediate1 Ar-Pd(II)L_n-X oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation intermediate2 Ar-Pd(II)L_n-R' transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst product Ar-R' reductive_elimination->product starting_material1 Ar-X starting_material1->oxidative_addition starting_material2 R'-B(OR)₂ starting_material2->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-5-(bromomethyl)thiophene

  • Aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq), the desired aryl boronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl Boronic AcidProductYield (%)
13-Chloro-4-fluorophenylboronic acid2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene68
24-Methoxyphenylboronic acid2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene76
34-Chlorophenylboronic acid2-(Bromomethyl)-5-(4-chlorophenyl)thiophene63
43,5-Difluorophenylboronic acid2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene61
53-Acetylphenylboronic acid1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethan-1-one63
63,5-Dimethylphenylboronic acid2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene70
Alternative Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is well-established, other palladium-catalyzed reactions can also be employed for the synthesis of aryl-thiophenes. Below are generalized protocols for Stille, Heck, Negishi, and Kumada couplings, which can be adapted for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide.

Generalized Protocol:

  • In a flame-dried flask under an inert atmosphere, combine 2-bromo-5-(bromomethyl)thiophene (1.0 eq), the aryl stannane (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable solvent (e.g., anhydrous toluene or DMF).

  • Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

The Heck reaction couples an organic halide with an alkene. For the synthesis of the target molecule, a two-step approach would be necessary: first, a Heck reaction to introduce a vinyl group, followed by conversion to the aryl group, or a direct arylation approach. Direct arylation of the thiophene C-H bond is a more direct, though potentially less regioselective, alternative.

Generalized Protocol (Direct Arylation):

  • Combine 2-(bromomethyl)thiophene (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a sealed tube.

  • Add a high-boiling polar aprotic solvent (e.g., DMA or NMP).

  • Heat the reaction to 120-150 °C and monitor by GC-MS or LC-MS.

  • After cooling, perform an aqueous workup and purify by column chromatography.

The Negishi coupling employs an organozinc reagent.

Generalized Protocol:

  • Prepare the arylzinc reagent in situ or use a pre-formed reagent.

  • In an inert atmosphere, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to a solution of the arylzinc reagent (1.2 eq) in an anhydrous solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride, followed by an aqueous workup and purification.

The Kumada coupling utilizes a Grignard reagent (organomagnesium).

Generalized Protocol:

  • To a solution of 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppp)Cl₂, 1-5 mol%) in an anhydrous ether solvent (e.g., THF or diethyl ether), slowly add the aryl Grignard reagent (1.1 eq) at 0 °C or room temperature under an inert atmosphere.

  • Stir the reaction until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and purify the product by column chromatography.

Summary of Palladium-Catalyzed Methods

Coupling ReactionOrganometallic ReagentKey AdvantagesPotential Considerations
Suzuki-Miyaura Organoboron (e.g., boronic acids)Commercially available, stable reagents; mild reaction conditions.Requires a base for activation.
Stille Organotin (stannanes)Tolerant of many functional groups.Toxicity of tin reagents and byproducts.
Heck Alkene (for direct arylation)Atom-economical (direct C-H activation).May require higher temperatures; regioselectivity can be a challenge.
Negishi OrganozincHigh reactivity and functional group tolerance.Organozinc reagents are moisture and air-sensitive.
Kumada Organomagnesium (Grignard)Highly reactive Grignard reagents.Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.

Conclusion

The palladium-catalyzed synthesis of 2-(bromomethyl)-5-aryl-thiophenes is a versatile and efficient process, with the Suzuki-Miyaura coupling being a particularly well-documented and reliable method. The choice of a specific cross-coupling reaction will depend on the desired aryl substituent, functional group tolerance, and the availability of starting materials. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the synthesis of this important class of compounds for applications in drug discovery and materials science. The synthesized compounds have shown potential as therapeutic agents, exhibiting antithrombotic and haemolytic activities.[1]

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 5-Bromothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reactions of 5-bromothiophene compounds.

Troubleshooting Guide

Issue: Low or No Conversion of 5-Bromothiophene Starting Material

Potential CauseSuggested Solutions
Inactive Catalyst The active Pd(0) species may not be forming or could be deactivated. Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst. Ensure the quality of your palladium source, as some, like Pd₂(dba)₃, can degrade over time.[1][2][3]
Suboptimal Reaction Conditions The reaction temperature may be too low, the base too weak, or the solvent system inappropriate. Screen different ligands, bases, and solvents. Incrementally increase the reaction temperature, typically in the range of 80-110 °C.[3][4][5][6]
Poor Reagent Quality Impurities in the 5-bromothiophene, boronic acid, base, or solvent can inhibit the reaction. Use fresh, high-purity reagents. Boronic acids can degrade over time; consider using more stable boronic esters (e.g., pinacol esters).[3][6][7]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation.[3][7][8] Ensure the reaction is run under a robust inert atmosphere (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed.[3][7][8]

Issue: Significant Formation of Side Products

Side ProductPotential Cause(s)Suggested Solutions
Dehalogenation (Protodebromination) The aryl palladium intermediate reacts with a hydride source. This can be exacerbated by the presence of water or certain bases.[1][9]Use anhydrous solvents and ensure the base is dry.[6] Consider using milder bases like K₂CO₃ or Na₂CO₃. Minimizing the amount of water in solvent mixtures (e.g., using a 6:1 dioxane/water ratio instead of 4:1) can reduce dehalogenation.[9]
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[3][7]Thoroughly degas the reaction mixture to remove oxygen.[6]
Decomposition of Starting Material Harsh basic conditions or excessively high reaction temperatures can lead to the degradation of the 5-bromothiophene or the boronic acid.Screen weaker bases (e.g., K₂CO₃, Na₂CO₃).[6] Optimize the reaction to run at a lower temperature.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 5-bromothiophene derivative resulting in a low yield?

A1: Low yields in Suzuki couplings of 5-bromothiophenes can stem from several factors. Common culprits include an inactive catalyst, suboptimal reaction conditions (temperature, base, solvent), poor quality of reagents, or the presence of oxygen which can deactivate the catalyst.[3][6][7] The electronic properties of the thiophene ring and any substituents can also influence reactivity.

Q2: How can I prevent the dehalogenation of my 5-bromothiophene starting material?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. This is often promoted by the presence of water.[9] To mitigate this, using minimal amounts of water in your solvent system is key. For example, a 6:1 or 8:1 ratio of dioxane to water has been shown to be effective.[9] Additionally, using anhydrous solvents and dry bases can help.[6]

Q3: What is the best palladium catalyst for coupling with 5-bromothiophenes?

A3: The choice of catalyst can be critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of bromothiophenes.[4][10] Another excellent choice, particularly for challenging substrates, is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5] The optimal catalyst may depend on the specific substrates and reaction conditions, so screening different catalysts can be beneficial.[5]

Q4: Which base should I use for the Suzuki coupling of 5-bromothiophene compounds?

A4: A variety of bases can be used, with inorganic bases like carbonates and phosphates generally providing high yields.[11] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used with good results.[4][5][9] The choice of base can be substrate-dependent, so it is advisable to screen a few options.[11]

Q5: What is the recommended solvent system for this reaction?

A5: A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[12] Common and effective solvent systems include 1,4-dioxane/water and toluene/water mixtures.[4][10] The ratio of the organic solvent to water can be crucial in minimizing side reactions like dehalogenation.[9]

Q6: Does the electronic nature of the boronic acid affect the reaction yield?

A6: Yes, the reaction generally works best with electron-rich boronic acids. Electron-deficient and sterically hindered boronic acids can lead to modestly reduced yields.[9]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This is a robust and widely applicable protocol for the Suzuki coupling of 5-bromothiophene derivatives.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 5-bromothiophene compound (1.0 mmol), the desired arylboronic acid (1.1–1.5 equivalents), and potassium phosphate (K₃PO₄) (2.0–4.0 equivalents).[4][10]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-6 mol%).[4][10]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 6:1 ratio).[4][9][10]

  • Reaction: Heat the reaction mixture to 90–100 °C and stir for 12–24 hours.[4][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]

Protocol 2: Procedure using Pd(dppf)Cl₂

This catalyst system is often effective for more challenging substrates.

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the 5-bromothiophene (1.0 mmol) and the arylboronic acid (1.1–1.2 equivalents) in a suitable solvent like dimethoxyethane (DME) or toluene.[5][10]

  • Base Addition: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).[5]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (2–5 mol%).[5][10]

  • Reaction: Seal the tube or heat the flask to 80–115 °C and stir vigorously for 2–18 hours.[5][10]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst. Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

  • Purification: Concentrate the solvent and purify the residue by column chromatography.[5][10]

Data Presentation

Table 1: Comparison of Catalyst Performance in Suzuki Coupling of Bromo-Indazoles with Thiophene Boronic Acids

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂435
3Pd(PCy₃)₂360
4Pd(dppf)Cl₂285
Data adapted from a study on 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid, which provides insights into catalyst effectiveness for similar heteroaromatic couplings.[5]

Table 2: Influence of Base on Suzuki Coupling Yield

BaseYield (%)
Na₂CO₃85
K₂CO₃92
K₃PO₄95
Cs₂CO₃98
Triethylamine45
Illustrative data compiled from a screening study on the coupling of 4-bromotoluene with phenylboronic acid, demonstrating the general trend of base effectiveness.[11]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Product Coupled Product (Ar-Ar') Trans_complex Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) OA_complex->Trans_complex Transmetalation (Ar'-B(OR)₂) Trans_complex->Pd0 Reductive Elimination (Ar-Ar') ArX 5-Bromothiophene (Ar-X) ArX->OA_complex ArB Boronic Acid (Ar'-B(OR)₂) ArB->Trans_complex Base Base Base->ArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst 1. Verify Catalyst Activity - Use fresh/pre-formed Pd(0) catalyst - Ensure rigorous degassing start->check_catalyst check_conditions 2. Screen Reaction Conditions - Temperature (80-110°C) - Base (e.g., K₃PO₄, K₂CO₃) - Solvent (e.g., Dioxane/H₂O) check_catalyst->check_conditions If still low yield success Improved Yield check_catalyst->success Yield improves check_reagents 3. Verify Reagent Quality - Use fresh, high-purity reagents - Consider boronic esters check_conditions->check_reagents If still low yield check_conditions->success Yield improves increase_loading 4. Cautiously Increase Catalyst Loading (e.g., to 2.5 mol%) check_reagents->increase_loading If still low yield check_reagents->success Yield improves increase_loading->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 5-Bromothiophen-2-ol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 5-Bromothiophen-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most effective and widely used methods for purifying reaction products of this compound are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds.[1] The choice of method depends on the physical properties of the target compound (solid or liquid), the nature of the impurities, and the scale of the purification.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities can include unreacted starting materials (like this compound or other reagents), catalysts, and side-products from competing reactions. In cross-coupling reactions, for instance, unreacted aryl bromides or boronic acids may be present.[2] Additionally, thiophenol derivatives can be contaminated with tar acids if extracted from certain petroleum sources.[3]

Q3: My this compound derivative appears to be degrading during purification. What could be the cause?

A3: Thiophene derivatives can be sensitive to acidic conditions. If you are using silica gel for column chromatography, the slightly acidic nature of the silica can cause decomposition of sensitive compounds.[1][4] To mitigate this, consider deactivating the silica gel with a base like triethylamine (typically 1-2% in the eluent) or using a neutral stationary phase like alumina.[1][4]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system should provide good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate, with a target Rf value of approximately 0.2-0.4 for the product. A systematic screening of solvent systems, often combinations of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane), is the best approach.[1][2]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots Incorrect solvent system.Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[1] Consider using a shallow solvent gradient.[1]
Column is overloaded.Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
Column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[4]
Compound Streaks or "Tails" Compound is interacting too strongly with the silica gel (e.g., it's too polar).Add a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.[2]
Sample is not soluble in the eluent.Dissolve the sample in a minimum amount of a stronger, more polar solvent before loading it onto the column.[5]
Product is not Eluting Eluent is not polar enough.Gradually increase the polarity of the eluent. If starting with hexane, slowly add ethyl acetate or another more polar solvent.
The compound is highly polar or ionic.Highly polar compounds like acids and phenols adsorb strongly to silica.[4] Consider using a different adsorbent like alumina or reverse-phase silica.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and try cooling again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1]
Low Recovery of Product Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.
Product is Oily or Impure The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not suitable.The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble. Experiment with different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of a this compound derivative using silica gel column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly, and tap the column gently to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.[1]

    • If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid this compound derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a potential solvent dropwise at room temperature. An ideal solvent will not dissolve the solid at room temperature.

    • Heat the mixture. The ideal solvent will completely dissolve the solid when hot.

    • Allow the solution to cool. Abundant crystal formation upon cooling indicates a good solvent choice.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

    • Continue adding the hot solvent just until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

G start_node start_node end_node end_node process_node process_node decision_node decision_node output_node output_node start Start: Crude Product select_solvent Select Solvent System via TLC start->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for purification via column chromatography.

G start_node start_node end_node end_node process_node process_node decision_node decision_node output_node output_node start Start: Crude Solid Product select_solvent Select Recrystallization Solvent start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter Hot Gravity Filtration cool Slowly Cool Solution hot_filter->cool ice_bath Place in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end insoluble_check->hot_filter Yes insoluble_check->cool No

Caption: Experimental workflow for purification via recrystallization.

References

troubleshooting side reactions during 5-Bromothiophen-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromothiophen-2-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical laboratory-scale synthesis of this compound involves the partial hydrolysis of 2,5-dibromothiophene under controlled basic conditions. This method leverages the higher reactivity of the α-bromine atoms on the thiophene ring towards nucleophilic substitution.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include:

  • Incomplete reaction: Unreacted 2,5-dibromothiophene remaining in the product mixture.

  • Over-reaction: Formation of thiophene-2,5-diol (dithiol tautomer) through the substitution of both bromine atoms.

  • Debromination: Reductive removal of one or both bromine atoms to yield 2-bromothiophene, 3-bromothiophene, or thiophene.

  • Polymerization/Oligomerization: Base-catalyzed self-condensation of thiophene units to form polythiophenes.[1]

  • Halogen Dance: Isomerization of the starting material or product, leading to the formation of other bromothiophen-ol isomers.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., hexane/ethyl acetate mixtures) should be developed to clearly separate the starting material (2,5-dibromothiophene), the desired product (this compound), and major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of 2,5-dibromothiophene 1. Insufficient base concentration or strength. 2. Low reaction temperature. 3. Poor quality of reagents or solvent.1. Increase the concentration of the base (e.g., NaOH, KOH) or use a stronger base. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents are pure and the solvent is anhydrous (if required by the specific protocol).
Significant formation of thiophene-2,5-diol 1. Excess of base. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the base. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature for a longer duration.
Presence of debrominated byproducts (e.g., 2-bromothiophene) 1. Presence of reducing agents as impurities. 2. Use of certain bases like sodium amide can promote debromination.[2]1. Use high-purity starting materials and solvents. 2. If using a very strong base, consider alternative, non-reducing bases.
Formation of polymeric material 1. High reaction temperature. 2. High concentration of reactants or base.1. Lower the reaction temperature. 2. Use more dilute reaction conditions.
Product is a mixture of isomers "Halogen dance" rearrangement catalyzed by a strong base.1. Use a milder base if possible. 2. Keep the reaction temperature as low as feasible.
Difficult purification of the final product The product has similar polarity to the starting material or byproducts.1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider derivatization of the hydroxyl group to alter polarity for easier separation, followed by deprotection.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,5-Dibromothiophene

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,5-Dibromothiophene

  • Sodium Hydroxide (NaOH)

  • Dioxane (or another suitable high-boiling point ether)

  • Water

  • Hydrochloric Acid (HCl, for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromothiophene (1.0 eq) in dioxane.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by TLC.

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid until it is neutral to slightly acidic.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis reagents 1. Mix 2,5-dibromothiophene, NaOH, and dioxane/water reaction 2. Heat to reflux and monitor by TLC reagents->reaction workup 3. Cool, neutralize with HCl, and extract with ethyl acetate reaction->workup purification 4. Dry, concentrate, and purify by column chromatography workup->purification product 5. Isolate pure This compound purification->product

Caption: Workflow for the synthesis of this compound.

Side_Reaction_Pathways Potential Side Reaction Pathways start 2,5-Dibromothiophene product This compound start->product Desired Hydrolysis over_reaction Thiophene-2,5-diol start->over_reaction Excess Base / High Temp. debromination 2-Bromothiophene / Thiophene start->debromination Reducing Impurities polymerization Polythiophenes start->polymerization High Temp. / High Conc. product->over_reaction Excess Base / High Temp.

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Bromothiophen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the chemical modification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing this compound?

A1: The main challenges stem from the molecule's dual reactivity. The C-Br bond is susceptible to standard cross-coupling reactions, while the hydroxyl (-OH) group is nucleophilic and acidic. This can lead to competition between C-functionalization and O-functionalization (e.g., etherification). Furthermore, the sulfur atom in the thiophene ring can act as a poison for some transition metal catalysts, potentially deactivating them and leading to low yields.[1] Careful selection of reaction conditions is crucial to achieve the desired regioselectivity.

Q2: Does the hydroxyl group need to be protected before attempting cross-coupling reactions?

A2: Not always, but it is a key consideration. In many cases, particularly with strong bases, deprotonation of the hydroxyl group can lead to O-arylation side products or interference with the catalytic cycle. Protecting the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or another stable ether can prevent these side reactions. However, optimized, milder conditions using weaker bases (e.g., K₃PO₄, K₂CO₃) may allow for successful coupling without a protecting group, streamlining the synthesis.[2][3]

Q3: My palladium catalyst appears to be deactivating. What could be the cause?

A3: Catalyst deactivation is a common issue when working with thiophene derivatives.[1] Key causes include:

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a frequent cause of deactivation.[2][4]

  • Sulfur Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition.[1] Using bulky, electron-rich phosphine ligands can sometimes mitigate this effect.[1]

  • Impure Reagents: Ensure all starting materials, solvents, and bases are of high purity and, where necessary, anhydrous.[1][2]

  • High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with a boronic acid or ester.

Q4: My Suzuki coupling reaction has low or no conversion. What should I check first?

A4: For low conversion in a Suzuki coupling, systematically investigate the following:

  • Inactive Catalyst: Ensure your palladium source is active. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ.[5] Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[2][4]

  • Suboptimal Base/Solvent: The choice of base and solvent is critical. A base that is too weak may not facilitate transmetalation effectively. A solvent system that does not solubilize all components can stall the reaction.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture.[2] Use fresh, high-purity reagents.

  • Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature while monitoring for any decomposition.[1]

Q5: I am observing significant homocoupling of my boronic acid. How can this be minimized?

A5: Homocoupling is often caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[2][4] To minimize this side reaction:

  • Improve Degassing: Use a robust degassing method for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[4]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

  • Use High-Purity Reagents: Ensure the boronic acid has not partially degraded.[2]

Data Presentation: Starting Conditions for Suzuki-Miyaura Coupling

The table below provides recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[3] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.
Ligand PPh₃ or dppf (often included with the catalyst)Standard phosphine ligands are typically sufficient for the reactive C-Br bond.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a common and effective base. K₃PO₄ is stronger and non-nucleophilic, which can prevent side reactions and may be compatible with the unprotected -OH group.[3][6]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent with water is standard for Suzuki reactions to dissolve both the organic substrate and the inorganic base.[3][6]
Temperature 80-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate.[2][7]

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is used to form C-N bonds by coupling this compound with a primary or secondary amine.

Q6: My Buchwald-Hartwig amination is failing. What are the most critical parameters to optimize?

A6: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the base and the ligand.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[7]

  • Ligand Selection: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, Xantphos) are typically required to promote reductive elimination and stabilize the catalyst.[8]

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The solvent must be able to dissolve the reagents and be compatible with the strong bases used.[9]

Data Presentation: Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Pre-catalyst Pd₂(dba)₃ or a palladacycle pre-catalyst (e.g., G3-XPhos) (1-5 mol%)Pre-catalysts are often more stable and provide more reproducible results.[5]
Ligand XPhos, Xantphos, or BINAP (1.2-2.0 eq. relative to Pd)The ligand is critical for catalytic activity. The optimal choice often requires screening.[7][8]
Base NaOtBu, LiHMDS, or K₃PO₄ (1.2-2.0 equivalents)A strong, non-nucleophilic base is essential. The choice may depend on the amine's pKa and substrate stability.[8]
Solvent System Anhydrous Toluene or 1,4-DioxaneAprotic solvents are necessary to avoid quenching the strong base.[9]
Temperature 80-110 °CHeating is generally required to drive the reaction to completion.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol, adjusting the workup procedure as needed based on the product's properties.

Visualizations

G cluster_prep Preparation cluster_setup Execution cluster_workup Isolation p1 Select Reagents (Substrate, Partner, Base) p2 Select Catalyst System (Pd Source + Ligand) p1->p2 p3 Select Solvent & Temperature p2->p3 s1 Flame-Dry Glassware p3->s1 s2 Add Solids (Substrate, Base, Catalyst) s1->s2 s3 Inert Atmosphere (Evacuate/Backfill Ar/N2) s2->s3 s4 Add Degassed Solvent & Liquid Reagents s3->s4 s5 Heat & Stir s4->s5 s6 Monitor Reaction (TLC / LC-MS) s5->s6 w1 Quench & Extract s6->w1 w2 Dry & Concentrate w1->w2 w3 Purify (Chromatography) w2->w3 w4 Characterize Product w3->w4

Caption: General workflow for cross-coupling experiments.

G start Low or No Conversion Observed q1 Is the catalyst active and under an inert atmosphere? start->q1 q2 Are all reagents pure and dry? q1->q2 Yes s1 Solution: - Use fresh catalyst/pre-catalyst - Improve degassing protocol q1->s1 No q3 Is the Base/Ligand/Solvent combination optimal? q2->q3 Yes s2 Solution: - Purify starting materials - Use fresh boronic acid - Use anhydrous solvents q2->s2 No q4 Is the temperature high enough? q3->q4 Yes s3 Solution: - Screen alternative bases (e.g., K3PO4) - Screen different ligands - Test other solvent systems q3->s3 No s4 Solution: - Increase temperature incrementally (e.g., in 10°C steps) q4->s4 No end_node Reaction Optimized q4->end_node Yes s1->q2 s2->q3 s3->q4 s4->end_node

Caption: Troubleshooting decision tree for low reaction yield.

G start This compound + Coupling Partner catalyst Pd Catalyst + Base start->catalyst path1 Desired Pathway: C-Br Functionalization catalyst->path1 Favored by: - Milder Base (K2CO3, K3PO4) - Protecting Group on -OH path2 Side Reaction: O-H Functionalization (Etherification / O-Arylation) catalyst->path2 Favored by: - Strong Base (NaOtBu) - Unprotected -OH path3 Side Reaction: Catalyst Inhibition (Thiolate Formation) catalyst->path3 Possible with strong base product1 Desired Product path1->product1 product2 Side Product(s) path2->product2 path3->product2

Caption: Competing reaction pathways for this compound.

References

proper storage and handling of 5-Bromothiophen-2-ol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 5-Bromothiophen-2-ol to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of this compound?

A1: Degradation of this compound, which is a solid, may not always be visually obvious. However, signs of degradation can include a change in color, the appearance of an oily substance, or a noticeable change in the material's solubility. In experimental applications, degradation can manifest as inconsistent reaction yields, the appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS), or a decrease in the desired reactivity.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to store this compound in a freezer at temperatures of -20°C.[1] This helps to minimize the rate of potential degradation reactions. For short-term use, refrigeration at 2-8°C is acceptable, provided the container is properly sealed.

Q3: Why is storage under an inert atmosphere important?

A3: this compound, being a thiophenol derivative, is susceptible to oxidation, particularly in the presence of air and light. The primary oxidation product is the corresponding disulfide. Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes this oxidative degradation pathway, thereby preserving the integrity of the thiol group.

Q4: Can I handle this compound on an open bench?

A4: It is strongly recommended to handle this compound in a well-ventilated fume hood. Thiophenol and its derivatives are known for their strong, unpleasant odors. More importantly, handling in a fume hood minimizes inhalation exposure and protects the compound from atmospheric moisture and oxygen, which can contribute to degradation.

Q5: What are common incompatible materials to avoid when working with this compound?

A5: Avoid contact with strong oxidizing agents, as they will readily oxidize the thiol group. Strong bases can deprotonate the thiol, forming a thiophenolate salt which may be more reactive and susceptible to oxidation. It is also prudent to avoid contact with reactive metals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or low reaction yields Degradation of this compound stock.- Use a fresh bottle of the reagent. - If using a previously opened bottle, check for signs of degradation. - Prepare stock solutions fresh before use and store them under an inert atmosphere in the freezer.
Appearance of an unexpected disulfide peak in analysis (e.g., LC-MS) Oxidation of the thiol group.- Ensure the reaction was performed under an inert atmosphere. - Degas all solvents used in the reaction. - Store the this compound starting material and any solutions containing it under argon or nitrogen.
Formation of colored impurities Potential polymerization or complex side reactions.- Review the reaction conditions; excessive heat or prolonged reaction times can sometimes lead to side reactions. - Ensure the purity of other reagents and solvents.
Difficulty in dissolving the solid material Possible degradation or presence of insoluble impurities.- Confirm the appropriate solvent for your reaction. - If the material was recently purchased, contact the supplier. If it is an older stock, it may have degraded.

Data Presentation: Potential Degradation of this compound

Factor Potential Degradation Pathway Primary Degradation Product Prevention Strategy
Air (Oxygen) OxidationBis(5-bromothiophen-2-yl) disulfideStore and handle under an inert atmosphere (e.g., Argon, Nitrogen).
Light Photochemical Oxidation/DecompositionDisulfides and other complex productsStore in an amber or opaque container in a dark place.
Elevated Temperature Thermal DecompositionHydrogen bromide, brominated thiophenes, and other decomposition productsStore at recommended low temperatures (-20°C for long-term).
Strong Oxidizing Agents OxidationDisulfides, sulfonic acidsAvoid contact with strong oxidizing agents.
Strong Bases Formation of reactive thiophenolateCan accelerate oxidation to the disulfideUse appropriate stoichiometry of base and add it at a controlled temperature.

Experimental Protocols

Representative Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol is a representative example of a reaction where the stability of this compound is critical. This is adapted from procedures for similar brominated thiophene compounds.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Inert Atmosphere Preparation: Assemble and flame-dry the reaction flask under a vacuum, then backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: To the reaction flask, add this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the flask via a syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

G Workflow for Proper Handling of this compound cluster_0 Storage cluster_1 Handling cluster_2 Experimental Use cluster_3 Outcome storage Store at -20°C (Long-term) inert_storage Under Inert Atmosphere (Argon or Nitrogen) storage->inert_storage Always dark_storage In a Dark Place (Amber Vial) storage->dark_storage Always fume_hood Work in a Fume Hood storage->fume_hood For Use inert_handling Use Inert Atmosphere Techniques fume_hood->inert_handling ppe Wear Appropriate PPE fume_hood->ppe degas_solvents Use Degassed Solvents inert_handling->degas_solvents fresh_solutions Prepare Solutions Fresh degas_solvents->fresh_solutions monitor_reaction Monitor for Byproducts fresh_solutions->monitor_reaction prevention Degradation Prevented monitor_reaction->prevention

Caption: A logical workflow for the storage and handling of this compound.

References

Technical Support Center: Managing Dehalogenation in Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the common side reaction of dehalogenation during the Suzuki coupling of bromothiophenes.

Troubleshooting Guides

Issue 1: Significant Dehalogenation of Bromothiophene Starting Material Observed

You are observing a significant amount of the dehalogenated thiophene byproduct in your reaction mixture, leading to low yields of the desired coupled product.

Systematic Troubleshooting Workflow:

start Significant Dehalogenation Observed base Evaluate Base - Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) start->base solvent Optimize Solvent System - Minimize water content - Consider anhydrous conditions or alternative solvents (e.g., Toluene, THF) base->solvent If problem persists catalyst Screen Catalyst and Ligand - Use bulky, electron-rich phosphine ligands - Consider pre-catalysts solvent->catalyst If problem persists temperature Adjust Reaction Temperature - Lower the reaction temperature catalyst->temperature If problem persists additives Consider Additives - Addition of bromide salts temperature->additives If problem persists end Minimized Dehalogenation additives->end Successful Optimization cluster_params Reaction Parameters cluster_products Reaction Outcomes Base Base (Type & Strength) Desired Desired Coupling Product Base->Desired Dehalogenation Dehalogenation Byproduct Base->Dehalogenation Strong bases can be hydride sources Solvent Solvent (Water content, Polarity) Solvent->Desired Solvent->Dehalogenation Excess water can promote Catalyst Catalyst/Ligand (Sterics & Electronics) Catalyst->Desired Catalyst->Dehalogenation Ligand choice is critical Homocoupling Homocoupling Byproduct Catalyst->Homocoupling Temperature Temperature Temperature->Desired Temperature->Dehalogenation High temp can increase rate

effective workup procedures for reactions with 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromothiophen-2-ol. The following information is designed to address specific issues that may be encountered during the workup and purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during workup?

A1: this compound is a thiophenol derivative. Key properties influencing workup procedures include:

  • Acidity: Thiophenols are generally more acidic than phenols. The predicted pKa of this compound is approximately 7.86.[1] This acidity allows for easy deprotonation with a mild base and subsequent manipulation, such as extraction into an aqueous basic solution.

  • Oxidation Sensitivity: The thiophenol moiety is susceptible to oxidation, especially under basic conditions in the presence of air, which can lead to the formation of disulfide byproducts.[2][3] This necessitates careful handling, often under an inert atmosphere.

  • Solubility: As a relatively small organohalide, it possesses moderate polarity. Its solubility in common organic solvents should be considered when choosing extraction and chromatography solvents.

Q2: I am performing an O-alkylation (Williamson ether synthesis) with this compound. What is a general workup procedure?

A2: A typical workup for a Williamson ether synthesis involving a thiophenol like this compound is as follows:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If a strong base like sodium hydride was used, carefully quench any excess base with water or a saturated aqueous solution of ammonium chloride.

  • Aqueous Extraction: Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The product, being an ether, will be in the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • A dilute aqueous base (e.g., 1 M NaOH) to remove any unreacted acidic this compound.

    • Water to remove any residual base.

    • Brine (saturated aqueous NaCl) to facilitate drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.[4][5]

Q3: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound. What workup procedure should I follow?

A3: For a Suzuki-Miyaura coupling, the following workup is generally effective:

  • Filtration: After cooling the reaction mixture, it is often beneficial to filter it through a pad of Celite® to remove the palladium catalyst and other insoluble materials.[6]

  • Aqueous Extraction: Dilute the filtrate with water and an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and then brine. If the hydroxyl group was not protected, washing with a dilute aqueous base can remove unreacted starting material.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

Q4: Do I need to protect the hydroxyl group of this compound for a Suzuki-Miyaura coupling?

A4: The necessity of protecting the hydroxyl group depends on the specific reaction conditions, particularly the base used. While some Suzuki reactions tolerate free hydroxyl groups, strong bases can deprotonate the thiophenol, potentially leading to side reactions or catalyst inhibition. Using a milder base like K₂CO₃ or K₃PO₄ may allow the reaction to proceed without protection. However, for more sensitive systems or to ensure reproducibility, protection of the hydroxyl group as a methyl ether or other stable ether is a common strategy.[7][8]

Troubleshooting Guides

O-Alkylation Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete deprotonation of the thiophenol. 2. Alkylating agent is not reactive enough (e.g., alkyl chloride instead of iodide). 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and dry. 2. Use a more reactive alkylating agent (iodide > bromide > chloride). 3. Increase the reaction temperature, but monitor for decomposition.
Formation of disulfide byproduct Oxidation of the thiophenolate intermediate by atmospheric oxygen.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas all solvents before use.
Difficult purification Product and starting material have similar polarity.1. Ensure complete removal of unreacted this compound by washing the organic layer with a basic aqueous solution. 2. Optimize column chromatography conditions (e.g., use a less polar eluent system).
Suzuki-Miyaura Cross-Coupling Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low yield of coupled product 1. Catalyst deactivation. 2. Protodeboronation of the boronic acid. 3. Inefficient oxidative addition due to the electron-rich thiophene ring.1. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Use fresh, high-quality catalyst. 2. Use a boronic ester (e.g., pinacol ester) which can be more stable. Use anhydrous solvents. 3. Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[9]
Formation of homocoupled byproduct Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenation of the starting material Side reaction where the bromine atom is replaced by a hydrogen atom.1. Use a milder base. 2. Minimize the amount of water in the reaction mixture, as it can be a proton source.[10]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for reactions involving bromothiophene derivatives, which can serve as a reference for optimizing reactions with this compound.

Reaction TypeSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling 2-bromo-5-(bromomethyl)thiopheneAryl boronic acid, Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O (4:1)901225-76[11]
Suzuki Coupling 5-bromothiophene-2-carboxylic acid esterAryl boronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O (4:1)901665-80[8]
Williamson Ether Synthesis General PhenolsAlkyl halide, K₂CO₃ or Cs₂CO₃AcetonitrileRT - Reflux650-95[4][6]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)
  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers and wash with 1 M NaOH (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This protocol assumes the hydroxyl group may not require protection. Optimization may be necessary.

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).[11]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

O_Alkylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start This compound + Alkyl Halide + Base Reaction_Vessel Heat in Solvent (e.g., DMF, Acetonitrile) Start->Reaction_Vessel Quench Cool & Quench (if necessary) Reaction_Vessel->Quench Extraction Aqueous Extraction (Water/Organic Solvent) Quench->Extraction Wash_Base Wash with aq. Base (e.g., 1M NaOH) Extraction->Wash_Base Wash_Brine Wash with Water & Brine Wash_Base->Wash_Brine Dry Dry (Na2SO4) & Concentrate Wash_Brine->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure 5-Alkoxy-2-bromothiophene Chromatography->Product

Caption: Workflow for O-Alkylation of this compound.

Suzuki_Coupling_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start This compound + Arylboronic Acid + Pd Catalyst + Base Reaction_Vessel Heat in Degassed Solvent (e.g., Dioxane/Water) Start->Reaction_Vessel Cool Cool to RT Reaction_Vessel->Cool Filter Filter through Celite® Cool->Filter Extraction Aqueous Extraction (Water/Organic Solvent) Filter->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure 5-Arylthiophen-2-ol Chromatography->Product

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Troubleshooting_Logic Start Low or No Product Yield Check_Reagents Check Reagent Quality (Purity, Dryness, Age) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) Check_Reagents->Check_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Reagents Faulty -> Replace Optimize_Base Optimize Base/ Solvent System Check_Conditions->Optimize_Base Conditions OK Check_Conditions->Success Conditions Faulty -> Correct Optimize_Catalyst Optimize Catalyst/ Ligand System Optimize_Base->Optimize_Catalyst No Improvement Optimize_Base->Success Improvement Side_Reaction Investigate Side Reactions (e.g., Oxidation, Dehalogenation) Optimize_Catalyst->Side_Reaction No Improvement Optimize_Catalyst->Success Improvement Side_Reaction->Success Mitigate Side Reaction

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Efficient Cross-Coupling of 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 5-Bromothiophen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds with this compound. The most commonly employed and versatile methods include:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters. It is widely used due to the commercial availability and stability of the boron reagents.[1][2]

  • Stille Coupling: Utilizes organotin reagents. This method tolerates a wide variety of functional groups.[3][4][5][6]

  • Heck Coupling: Involves the reaction with alkenes.[7][8][9]

  • Sonogashira Coupling: Couples with terminal alkynes.[10][11]

The choice of reaction often depends on the desired final product and the availability of the coupling partner.

Q2: Does the hydroxyl group on the thiophene ring affect the cross-coupling reaction?

A2: Yes, the hydroxyl group can significantly influence the reaction. It can act as a directing group, potentially influencing the regioselectivity of the reaction.[12][13] However, it can also lead to side reactions or catalyst deactivation. The acidity of the hydroxyl proton may necessitate the use of a stronger base or a protecting group strategy, depending on the specific reaction conditions and catalyst system.

Q3: Should I protect the hydroxyl group before performing the cross-coupling reaction?

A3: The necessity of protecting the hydroxyl group is condition-dependent. In some cases, the reaction can proceed efficiently without protection, particularly in Stille couplings which are known for their excellent functional group tolerance.[5][6] For Suzuki couplings, the basic conditions may lead to deprotonation of the hydroxyl group, which could potentially interfere with the catalyst or the boronic acid. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS) or benzyl ethers.[6] A preliminary small-scale test reaction is recommended to determine if protection is necessary for your specific system.

Q4: What are the most common side reactions to look out for?

A4: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by the presence of water or certain bases.[1]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the organotin reagent (in Stille coupling).[3][14] This is often favored by the presence of oxygen.[14]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation.[15]

Careful degassing of the reaction mixture and use of pure reagents can help minimize these side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. Consider using a pre-catalyst.
Incorrect ligandFor electron-rich thiophenes, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[15]
Inappropriate baseThe choice of base is critical. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can impact the reaction.
Poor quality of boronic acidUse fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester).[15]
Presence of oxygenThoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[14]
Significant Dehalogenation Presence of water or protic solventsUse anhydrous solvents and dry reagents. However, a small amount of water is often necessary for the Suzuki reaction to proceed.[1]
Basic conditions are too harshTry a milder base like KF or a weaker carbonate base.
Formation of Homocoupling Product Oxygen in the reaction mixtureEnsure the reaction is performed under strictly anaerobic conditions.[14]
Catalyst decompositionUse a more stable catalyst or ligand system.
Stille, Heck, and Sonogashira Couplings
Reaction Issue Potential Cause Recommended Solution
Stille Low Yield Inefficient transmetalationThe addition of a copper(I) co-catalyst can sometimes accelerate this step.[6]
Toxicity of tin byproductsRemoval of tin byproducts can be challenging. Workup procedures involving fluoride treatment (e.g., aqueous KF) are effective.[16]
Heck Low Yield or Poor Selectivity Suboptimal catalyst systemScreen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands.[7]
Incorrect baseTriethylamine (Et₃N) or inorganic carbonates (K₂CO₃, Na₂CO₃) are commonly used. The choice can affect the reaction outcome.[7]
Sonogashira Low Yield Inactive copper co-catalystUse a fresh source of a copper(I) salt (e.g., CuI).
Homocoupling of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions and consider using a copper-free protocol if homocoupling is a persistent issue.[17]
Inappropriate baseAn amine base such as triethylamine or diisopropylamine is typically required.[7][18]

Catalyst Selection and Performance Data

The selection of an appropriate catalyst system is crucial for a successful cross-coupling reaction. Below are tables summarizing catalyst systems and reported yields for Suzuki couplings of compounds structurally related to this compound.

Disclaimer: The following data is compiled from studies on analogous compounds, such as 5-bromothiophene-2-carboxylates and 2-bromo-5-(bromomethyl)thiophene, and should be used as a guideline for catalyst selection and reaction optimization for this compound. Yields are highly substrate and condition dependent.

Table 1: Suzuki-Miyaura Coupling of 5-Bromothiophene Derivatives with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O (4:1)90124-Methoxyphenylboronic acid76[17]
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O (4:1:1)10012Phenylboronic acid85[19]
Pd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O (3:1)100124-Methoxyphenylboronic acid92[19]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O80-10012-24Phenylboronic acidHigh[16]

Table 2: General Comparison of Cross-Coupling Reactions for Bromo-thiophenes

ReactionTypical Palladium CatalystTypical LigandTypical BaseKey Considerations
Suzuki Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂PPh₃, Buchwald ligands (SPhos, XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Requires a base for activation of the boronic acid.[20]
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃Often no base requiredTolerant of many functional groups, but tin reagents are toxic.[3][5]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃Used for the arylation of alkenes.[7][21]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPARequires a copper(I) co-catalyst (typically CuI).[10][11]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points, and optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary.

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).[22]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stille Coupling (General Procedure)
  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Add this compound (1.0 equiv.) and the organotin reagent (1.1 equiv.).

  • If required, a copper(I) co-catalyst (e.g., CuI) can be added.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic phase, followed by purification by column chromatography.[16]

Visualizations

Catalyst Selection Logic for Suzuki Coupling

CatalystSelection start Start: Suzuki Coupling of This compound substrate_analysis Substrate Analysis: - Electron-rich thiophene - Presence of -OH group start->substrate_analysis catalyst_choice Initial Catalyst Choice: Standard Pd(0) or Pd(II) precatalysts substrate_analysis->catalyst_choice ligand_consideration Ligand Consideration: Need for electron-rich, bulky phosphines? catalyst_choice->ligand_consideration base_selection Base Selection: Inorganic bases (K2CO3, K3PO4, Cs2CO3) ligand_consideration->base_selection optimization Reaction Optimization: - Screen ligands (e.g., PPh3, SPhos) - Screen bases and solvents - Temperature adjustment base_selection->optimization troubleshooting Troubleshooting: - Low yield? - Side reactions? optimization->troubleshooting solution Possible Solutions: - Use pre-catalyst - Change ligand/base - Protect -OH group troubleshooting->solution Yes end Successful Coupling troubleshooting->end No solution->optimization

Caption: A decision-making workflow for selecting and optimizing catalysts for the Suzuki coupling of this compound.

General Experimental Workflow for Cross-Coupling

ExperimentalWorkflow setup 1. Reaction Setup - Add reactants & base - Inert atmosphere catalyst_add 2. Catalyst Addition - Add Pd catalyst & ligand - Add degassed solvent setup->catalyst_add reaction 3. Reaction - Heat to desired temp - Stir for required time catalyst_add->reaction monitoring 4. Monitoring - TLC / LC-MS reaction->monitoring workup 5. Workup - Quench reaction - Extraction monitoring->workup Reaction Complete purification 6. Purification - Column chromatography workup->purification analysis 7. Analysis - NMR, MS purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle cluster_transmetal pd0 Pd(0)L2 ox_add Oxidative Addition pd2_complex R-Pd(II)L2-Br (R = thienyl) pd0->pd2_complex R-Br transmetal Transmetalation pd2_aryl R-Pd(II)L2-Ar pd2_complex->pd2_aryl boronate ArB(OR)3- base Base boronic_acid ArB(OH)2 boronic_acid->boronate + Base pd2_aryl->pd0 red_elim Reductive Elimination product R-Ar pd2_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Controlling Regioselectivity in Reactions of Substituted Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity in reactions involving substituted bromothiophenes.

Frequently Asked Questions (FAQs)

Q1: Why do 2-bromothiophenes and 3-bromothiophenes exhibit different reactivity in cross-coupling reactions?

A1: The difference in reactivity between 2-bromothiophene and 3-bromothiophene is primarily due to the electronic properties of the thiophene ring.[1] The C2 position is more electron-deficient than the C3 position, which facilitates the oxidative addition of the palladium(0) catalyst, a key step in many cross-coupling reactions.[1] Consequently, 2-bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] While 2-bromothiophene's higher reactivity can lead to higher yields under milder conditions, successful transformations for both isomers can be achieved by carefully selecting modern catalytic systems and optimizing reaction conditions.[1]

Q2: I am observing poor regioselectivity in the lithiation of my substituted bromothiophene. What factors should I consider?

A2: Regioselectivity in the lithiation of thiophenes is heavily influenced by the acidity of the ring protons and the presence of directing groups. The proton at the C2 position is significantly more acidic than the C3 proton, making direct lithiation at C2 highly favorable.[1] In metal-halogen exchange, the formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is thermodynamically favored.[1]

For substituted bromothiophenes, consider the following:

  • Directed Ortho-Metalation (DoM): If your substrate contains a directing metalation group (DMG) such as an amide, carbamate, or methoxy group, deprotonation will occur at the position ortho to the DMG.[2][3][4] This is a powerful method for achieving high regioselectivity.[2]

  • Steric Hindrance: Bulky substituents can hinder the approach of the organolithium base, potentially directing lithiation to a less sterically crowded position.

  • Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[2][5]

Q3: How can I selectively functionalize the C5 position of a 3-substituted thiophene?

A3: Achieving regioselective functionalization at the C5 position of a 3-substituted thiophene can be accomplished by using a blocking group at the C2 position. A bromo-substituent can serve as an effective blocking group, allowing for the regioselective introduction of aryl substituents at the C5 position via Pd-catalyzed direct arylation.[6] This strategy has been successfully employed using as little as 1 mol % of a phosphine-free Pd catalyst with KOAc as the base and DMA as the solvent.[6]

Q4: My Sonogashira coupling with a di-brominated thiophene is not selective. How can I control which bromine is displaced?

A4: The regioselectivity in Sonogashira couplings of di-brominated thiophenes is influenced by the electronic environment of the carbon-bromine bonds. In many cases, the bromine at the more electron-deficient position will react preferentially. For example, in 2,3-dibromothiophene, the coupling often occurs selectively at the 2-position. The choice of catalyst and ligands can also play a crucial role in controlling regioselectivity.[7] In some systems, switching from a monodentate ligand (like PPh₃) to a bidentate ligand can alter the preferred site of coupling.[7]

Q5: I am attempting a Grignard metathesis on a 2,5-dibromo-3-alkylthiophene and getting a mixture of isomers. Is this expected?

A5: Yes, the Grignard metathesis (GRIM) method on 2,5-dibromo-3-alkylthiophenes typically produces a mixture of two regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene.[8][9] The reaction generally shows a moderate degree of regioselectivity, favoring the exchange at the 5-position due to steric effects, with a typical isomeric ratio of approximately 85:15.[8][9] This ratio appears to be largely independent of the Grignard reagent used, reaction time, and temperature.[8][9]

Troubleshooting Guides

Issue: Low Yield in Suzuki-Miyaura Coupling of a 3-Bromothiophene Derivative

Possible Cause Troubleshooting Step
Low Reactivity of 3-Bromothiophene Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[10]
Use a more active palladium catalyst or a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.
Increase the reaction temperature cautiously while monitoring for decomposition.[10]
Inefficient Transmetalation Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[10][11]
Ensure the quality of the boronic acid or ester.
Catalyst Deactivation Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[10]
Use freshly prepared and degassed solvents.

Issue: Poor Regioselectivity in the Bromination of a 3-Alkylthiophene

Possible Cause Troubleshooting Step
Use of Electrophilic Brominating Agents For selective bromination at the 2-position, consider a lithiation-bromination sequence. React the 3-alkylthiophene with n-BuLi at low temperature (-78 °C) followed by the addition of bromine.[12]
Incorrect Stoichiometry Carefully control the stoichiometric amounts of the lithium source and Br₂ to favor mono-bromination.[12]
Reaction Temperature Maintain a low reaction temperature (between -100 °C and 0 °C) during the lithiation and bromination steps to ensure kinetic control.[12]

Quantitative Data

Table 1: Regioselectivity in Grignard Metathesis of 2,5-Dibromo-3-hexylthiophene

Grignard ReagentRatio of 5-magnesiated to 2-magnesiated isomerReference
Various Alkyl and Vinyl Grignards~ 85:15[8][9]

Table 2: Regioselective C5-Arylation of 2-Bromo-3-methylthiophene

Aryl BromideYield of C5-Arylated ProductReference
Ortho-nitro Bromobenzene71-84%[6]
Ortho-nitrile Bromobenzene71-84%[6]
Ortho-formyl Bromobenzene71-84%[6]
3-Bromoquinoline63%[6]
3-Bromopyrimidine66%[6]

Experimental Protocols

Protocol 1: Regioselective C5-Arylation of 2-Bromo-3-methylthiophene

This protocol is adapted from the procedure for the regioselective direct arylation of 3-substituted thiophenes.[6]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-bromo-3-methylthiophene (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and KOAc (2.0 mmol).

  • Solvent Addition: Add anhydrous and degassed DMA (2 mL) to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the C5-arylated product.

Protocol 2: Regioselective Lithiation and Bromination of a 3-Alkylthiophene

This protocol is based on a method for the regioselective synthesis of bromoalkylthiophenes.[12]

  • Reaction Setup: To a solution of 3-alkylthiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Activation: Stir the reaction mixture at -78 °C for 1.5 hours.

  • Bromination: Slowly add a solution of bromine (1.1 eq) in THF to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 2-bromo-3-alkylthiophene.

Visualizations

regioselective_lithiation cluster_0 Scenario 1: Kinetically Controlled Lithiation cluster_1 Scenario 2: Directed Ortho-Metalation (DoM) Thiophene Thiophene 2-Lithio-thiophene 2-Lithio-thiophene Thiophene->2-Lithio-thiophene n-BuLi, THF, -78°C (More acidic C2-H) DMG-Thiophene Thiophene-DMG Ortho-Lithio-Thiophene ortho-Lithio-Thiophene-DMG DMG-Thiophene->Ortho-Lithio-Thiophene n-BuLi, THF, -78°C (DMG directs lithiation)

Caption: Control of regioselectivity in thiophene lithiation.

suzuki_coupling_selectivity Start 2,5-Dibromo-3-alkylthiophene Suzuki_Conditions Suzuki Coupling (1.1 eq. ArB(OH)₂, Pd Catalyst, Base) Start->Suzuki_Conditions Product_5_Substituted 2-Bromo-5-aryl-3-alkylthiophene (Major Product) Suzuki_Conditions->Product_5_Substituted Preferential reaction at C5 (Steric & Electronic Effects) Product_2_Substituted 5-Bromo-2-aryl-3-alkylthiophene (Minor Product) Suzuki_Conditions->Product_2_Substituted

Caption: Regioselectivity in Suzuki coupling of 2,5-dibromo-3-alkylthiophene.

References

methods to avoid impurities in 5-Bromothiophen-2-ol derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromothiophen-2-ol and its derivatives. Our aim is to help you navigate common challenges and optimize your synthetic protocols to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: Direct bromination of thiophen-2-ol is often challenging due to the high reactivity of the hydroxyl group, which can lead to unwanted side reactions and degradation. A more robust and widely employed strategy involves a three-step protection-bromination-deprotection sequence. This method enhances selectivity and minimizes impurity formation.

Q2: What are the primary impurities I should expect during the synthesis of this compound derivatives?

A2: The most common impurities include unreacted starting materials, di-brominated thiophene byproducts, and regioisomers depending on the substrate.[1][2] Over-bromination is a frequent issue due to the electron-rich nature of the thiophene ring.[3]

Q3: How can I minimize the formation of di-brominated byproducts?

A3: To reduce di-bromination, you can employ several strategies:

  • Slow, controlled addition of the brominating agent: Adding the brominating agent dropwise at a low temperature can help control the reaction's exothermicity and improve selectivity.[3]

  • Use of a milder brominating agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it can offer better regioselectivity and milder reaction conditions.[2]

  • Careful control of stoichiometry: Using a slight excess or an equimolar amount of the brominating agent relative to the substrate is crucial.

Q4: Which protecting group is most suitable for the hydroxyl group of thiophen-2-ol during bromination?

A4: Acyl protecting groups such as acetyl (Ac) and pivaloyl (Piv) are commonly used for protecting hydroxyl groups.[4][5] The pivaloyl group, being bulkier, can sometimes offer better selectivity.[4][6] Both are generally stable under acidic and oxidative conditions and can be deprotected under basic or reductive conditions.[4]

Q5: What are the best purification techniques for this compound and its protected intermediates?

A5: Column chromatography on silica gel is a standard and effective method for purifying the crude product and separating it from unreacted starting materials and byproducts.[2] Recrystallization can also be an effective technique for solid compounds. For purity assessment, High-Performance Liquid Chromatography (HPLC) is a reliable method.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of anhydrous solvents and an inert atmosphere if necessary. - Optimize the reaction temperature; some reactions require cooling while others may need gentle heating.
Presence of significant amounts of starting material - Insufficient amount of brominating agent. - Low reaction temperature or short reaction time. - Deactivation of the brominating agent.- Ensure accurate stoichiometry of the brominating agent. - Gradually increase the reaction temperature and/or extend the reaction time while monitoring with TLC. - Use freshly opened or purified brominating agents.
Formation of di-brominated impurities - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent.- Use no more than one equivalent of the brominating agent. - Maintain a low reaction temperature (e.g., 0 °C or below). - Add the brominating agent slowly and dropwise to the reaction mixture.
Formation of other unexpected byproducts - Side reactions due to the presence of moisture or oxygen. - The substrate or product is unstable under the reaction conditions. - The protecting group is not stable under the bromination conditions.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). - Consider using a milder brominating agent or different solvent. - Choose a more robust protecting group if cleavage is observed.
Difficulties in product isolation/purification - Product is highly soluble in the workup solvent. - Co-elution of the product with impurities during chromatography. - Decomposition of the product on silica gel.- Perform multiple extractions with a suitable organic solvent. - Optimize the eluent system for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.

Data Presentation: Optimizing Bromination Conditions

The following table summarizes the expected impact of various reaction parameters on the yield and purity of the desired mono-brominated thiophene derivative. This data is generalized from principles of electrophilic aromatic substitution on electron-rich heterocycles.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition B
Brominating Agent Br₂ in Acetic AcidNBS in THFHigher selectivity for mono-bromination, fewer byproducts.
Temperature Room Temperature0 °C to -78 °CReduced rate of di-bromination and other side reactions.
Addition of Brominating Agent Added all at onceSlow, dropwise additionBetter control of the reaction exotherm, leading to higher selectivity.
Stoichiometry (Brominating Agent:Substrate) > 1.1 : 11.05 : 1Minimizes the formation of di-brominated products.
Solvent Protic (e.g., Ethanol)Aprotic (e.g., THF, DMF)Can improve the solubility of reagents and prevent unwanted side reactions with the solvent.

Experimental Protocols

A reliable method for the synthesis of this compound is a three-step process involving protection of the hydroxyl group, bromination of the thiophene ring, and subsequent deprotection.

Step 1: Protection of Thiophen-2-ol with Pivaloyl Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve thiophen-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain thiophen-2-yl pivalate.

Step 2: Bromination of Thiophen-2-yl Pivalate

  • Reaction Setup: Dissolve thiophen-2-yl pivalate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask protected from light.

  • Cooling: Cool the solution to 0 °C or lower in an ice-salt or dry ice-acetone bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the low temperature for 1-3 hours, monitoring its progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield 5-bromothiophen-2-yl pivalate.

Step 3: Deprotection to this compound

  • Reaction Setup: Dissolve the 5-bromothiophen-2-yl pivalate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Hydrolysis: Add a base like sodium hydroxide or potassium carbonate (2-3 eq) dissolved in water to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Derivative Synthesis start Start Synthesis check_yield Check Yield and Purity (TLC, LC-MS, NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield No/Low Product impurities Problem: Impurities Present check_yield->impurities Product with Impurities success Successful Synthesis check_yield->success High Yield & Purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction extend_time Action: Increase reaction time/temperature incomplete_reaction->extend_time Yes check_reagents Action: Check reagent purity/stoichiometry incomplete_reaction->check_reagents No extend_time->check_yield check_reagents->check_yield dibrominated Di-brominated byproduct? impurities->dibrominated control_bromination Action: Lower temp, slow addition of NBS dibrominated->control_bromination Yes starting_material Starting material present? dibrominated->starting_material No control_bromination->check_yield increase_nbs Action: Check NBS stoichiometry starting_material->increase_nbs Yes starting_material->success No, other impurities increase_nbs->check_yield

Caption: Troubleshooting workflow for the synthesis of this compound derivatives.

SynthesisPathway Synthetic Pathway for this compound thiophenol Thiophen-2-ol protected_thiophenol Thiophen-2-yl pivalate thiophenol->protected_thiophenol Protection reagent1 Pivaloyl Chloride, Et3N brominated_protected 5-Bromothiophen-2-yl pivalate protected_thiophenol->brominated_protected Bromination reagent2 NBS, THF final_product This compound brominated_protected->final_product Deprotection reagent3 NaOH, H2O/MeOH

Caption: Proposed synthetic pathway for this compound via a protection strategy.

References

Validation & Comparative

Characterization of 5-Bromothiophen-2-ol Derivatives: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of 5-Bromothiophen-2-ol and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The unique structural aspects of these compounds, particularly the tautomeric equilibrium between the -ol and -one forms, present interesting challenges and features in their spectroscopic analysis. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes analytical workflows to aid in the structural elucidation of this important class of heterocyclic compounds.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with its corresponding ketone form, 5-bromo-thiophen-2(5H)-one. This equilibrium is influenced by factors such as the solvent and temperature. The two tautomers possess distinct spectroscopic signatures. The aromatic this compound form is characterized by NMR signals in the aromatic region, while the non-aromatic 5-bromo-thiophen-2(5H)-one form exhibits signals in the aliphatic region for the sp³-hybridized carbon and its attached protons.

Comparative NMR Data

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH3H4Other Protons
This compound (Predicted)~6.8~6.5OH (broad, variable)
5-Bromo-thiophen-2(5H)-one (Predicted)~6.2 (CH)~7.0 (CH)~4.5 (CH₂)
2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole7.93 (d)-7.30-7.86 (m, Ar-H), 8.58 (d, Thiophene-H)[1]

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC2C3C4C5Other Carbons
This compound (Predicted)~160~115~125~110-
5-Bromo-thiophen-2(5H)-one (Predicted)~195 (C=O)~120 (=CH)~140 (=CH)~50 (CH₂)-
2-(5-bromothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole159.2131.9129.9137.4125.2, 127.4, 127.9, 129.7, 129.9, 132.0, 135.1, 141.1, 163.1

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry of brominated compounds is characterized by the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. The fragmentation of this compound and its derivatives is expected to involve initial loss of the bromine atom, followed by cleavage of the thiophene ring.

Table 3: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-Br]⁺[M-HBr]⁺Other Key Fragments
This compound (Predicted)178/180999871 ([M-Br-CO]⁺)
2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole308/310229228105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2,5-disubstituted thiophene derivatives involves the Suzuki cross-coupling reaction of a brominated thiophene precursor with a suitable boronic acid.[2][3]

Example: Synthesis of Phenethyl 5-arylthiophene-2-carboxylate Derivatives [2]

  • Esterification: 5-Bromothiophene-2-carboxylic acid is reacted with 2-phenylethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to yield phenethyl 5-bromothiophene-2-carboxylate.

  • Suzuki Coupling: The resulting ester is then coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) under heating to afford the desired phenethyl 5-arylthiophene-2-carboxylate derivatives.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of thiophene derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Mass Spectrometry

A general protocol for analyzing brominated thiophene derivatives by mass spectrometry is as follows:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range. For brominated compounds, ensure the resolution is sufficient to observe the characteristic isotopic pattern.

  • Fragmentation Analysis (MS/MS): To elucidate fragmentation pathways, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). Analyze the resulting fragment ions to determine the structure of the parent molecule.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start 5-Bromothiophene Precursor Reaction Functional Group Modification / Coupling Reaction Start->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI, MS/MS) Purification->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

Fragmentation_Pathway M [C₄H₃BrOS]⁺˙ m/z 178/180 M_minus_Br [C₄H₃OS]⁺ m/z 99 M->M_minus_Br - Br• M_minus_HBr [C₄H₂OS]⁺˙ m/z 98 M->M_minus_HBr - HBr M_minus_Br_CO [C₃H₃S]⁺ m/z 71 M_minus_Br->M_minus_Br_CO - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Reactivity Face-Off: 5-Bromothiophen-2-ol vs. 5-Chlorothiophen-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds like thiophene is a critical step in the synthesis of novel therapeutic agents and functional materials. The choice of starting material can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 5-bromothiophen-2-ol and 5-chlorothiophen-2-ol, in common palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data.

The fundamental difference in reactivity between this compound and 5-chlorothiophen-2-ol lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond directly influences the ease of this step and, consequently, the overall reaction rate and efficiency.

The generally accepted trend for halogen reactivity in these reactions is I > Br > Cl > F.[1][2] This trend is inversely proportional to the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, rendering this compound the more reactive of the two compounds in typical cross-coupling scenarios.[3]

Comparative Reactivity at a Glance

FeatureThis compound5-Chlorothiophen-2-ol
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)More forcing (e.g., higher temperatures, longer reaction times, more specialized catalysts)
Catalyst Loading Generally lower catalyst loading requiredOften requires higher catalyst loading or more active catalyst systems
Reaction Yields Generally higher yieldsGenerally lower yields under standard conditions
Side Reactions Less prone to side reactions like hydrodehalogenationMore susceptible to side reactions at higher temperatures
Cost-Effectiveness Often more expensive precursorGenerally more cost-effective precursor

Key Cross-Coupling Reactions: A Comparative Overview

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. When coupling 5-halothiophen-2-ols with boronic acids or their derivatives, this compound is expected to provide higher yields under milder conditions compared to its chloro-analogue.[3] The increased reactivity of the C-Br bond facilitates the initial oxidative addition step with the palladium catalyst.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halothiophen-2-ol Derivative

This protocol is a representative example based on procedures for similar substrates.[6][7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halothiophen-2-ol (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS). For this compound, the reaction may proceed efficiently at the lower end of this temperature range, while 5-chlorothiophen-2-ol will likely require higher temperatures and potentially longer reaction times.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle 5-Halothiophen-2-ol 5-Halothiophen-2-ol Oxidative_Addition Oxidative Addition 5-Halothiophen-2-ol->Oxidative_Addition Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Thienyl-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_R_Complex Thienyl-Pd(II)-R Transmetalation->Pd(II)_R_Complex Reductive_Elimination Reductive Elimination Pd(II)_R_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product 5-R-Thiophen-2-ol Reductive_Elimination->Product Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura Coupling Pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. This compound will readily undergo amination with a variety of primary and secondary amines under relatively mild conditions. In contrast, the amination of 5-chlorothiophen-2-ol is more challenging and often necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands, along with higher reaction temperatures, to achieve comparable yields.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halothiophen-2-ol Derivative

This protocol is a representative example based on established procedures.[10]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos for chloroarenes, or a less specialized ligand for bromoarenes), and a strong base (e.g., NaOt-Bu or LHMDS). Add a dry, degassed solvent such as toluene or dioxane and stir at room temperature for a few minutes.

  • Reactant Addition: To the catalyst mixture, add the 5-halothiophen-2-ol (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-120 °C). Reactions with this compound will likely proceed at lower temperatures, whereas 5-chlorothiophen-2-ol will necessitate higher temperatures and potentially the use of a more specialized ligand system.

  • Work-up and Purification: After completion (monitored by TLC or GC-MS), cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle 5-Halothiophen-2-ol 5-Halothiophen-2-ol Oxidative_Addition Oxidative Addition 5-Halothiophen-2-ol->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Oxidative_Addition Pd(II)_Complex Thienyl-Pd(II)(L₂)-X Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Thienyl-Pd(II)(L₂)-NR₂ Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Product 5-(R₂N)-Thiophen-2-ol Reductive_Elimination->Product Base Base Base->Amine_Coordination

Caption: Generalized Buchwald-Hartwig Amination Pathway.

Conclusion

References

Comparative Biological Activity of 5-Bromothiophen-2-yl Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Activity: A New Generation of Quinolone Hybrids

Derivatives of N-substituted piperazinyl quinolones incorporating a 5-bromothiophen-2-yl moiety have demonstrated significant antibacterial activity, in some cases surpassing that of standard quinolone antibiotics.[1][2] These hybrid molecules have been evaluated against a panel of Gram-positive and Gram-negative bacteria, with notable efficacy against clinically relevant strains.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones compared to standard drugs. Lower MIC values indicate greater antimicrobial potency.

Compound/Standard DrugStaphylococcus aureus (MIC, µg/mL)Staphylococcus epidermidis (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
Ciprofloxacin Derivative 1 0.060.120.060.060.5
Norfloxacin Derivative 2 0.250.50.250.252
Enoxacin Derivative 3 0.250.250.120.252
Ciprofloxacin 0.250.250.120.0150.25
Norfloxacin 110.50.121
Enoxacin 10.50.50.121

Data synthesized from available literature.[1][2]

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.[3][4][5]

  • Preparation of Reagents: A stock solution of each test compound and standard drug is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway: Mechanism of Action of Quinolone Derivatives

The antibacterial action of quinolone derivatives, including those with the 5-bromothiophen-2-yl moiety, is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[6][7][8][9] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA intermediate, the drugs induce double-strand breaks in the bacterial chromosome, leading to cell death.

Inhibition of Bacterial DNA Replication

Quinolone_Mechanism cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell drug Quinolone Derivative enzyme DNA Gyrase / Topoisomerase IV drug->enzyme Inhibits replication DNA Replication enzyme->replication Enables cell_death Cell Death enzyme->cell_death Drug-Enzyme complex causes dna Bacterial DNA dna->replication replication->cell_death Inhibition leads to

Caption: Mechanism of action of quinolone derivatives.

Anticancer Activity: Thiophene Derivatives as Apoptosis Inducers

Thiophene derivatives have emerged as a promising class of compounds with potent anticancer activities.[10][11][12][13][14] Studies have shown that certain thiophene-containing molecules can induce apoptosis, or programmed cell death, in various cancer cell lines. The mechanism often involves the intrinsic apoptotic pathway, which is mediated by the mitochondria.

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative thiophene derivatives against different cancer cell lines, with doxorubicin as a standard chemotherapeutic agent. Lower IC50 values indicate higher cytotoxic activity.

Compound/Standard DrugCancer Cell LineIC50 (µM)
Thiophene Derivative F8 CCRF-CEM (Leukemia)0.81
Thiophene Derivative MB-D2 A375 (Melanoma)5.4
Thiophene Derivative MB-D4 HT-29 (Colon Cancer)8.2
Doxorubicin CCRF-CEM (Leukemia)~0.05
Doxorubicin A375 (Melanoma)~0.1
Doxorubicin HT-29 (Colon Cancer)~0.2

Data synthesized from available literature.[10][13][15][16][17][18][19]

Experimental Protocols: Anticancer Screening

MTT Assay for Cell Viability

The cytotoxic effect of the thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20][21][22][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway: Intrinsic Apoptosis Pathway

Several thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[10][11][12][13] This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program, resulting in cell death.

Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Outcome drug Thiophene Derivative bax_bak Bax/Bak Activation drug->bax_bak momp Mitochondrial Outer Membrane Permeabilization bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.

References

A Comparative Guide to the Computational and DFT Analysis of 5-Bromothiophen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 5-Bromothiophen-2-ol and its derivatives is a focal point in medicinal chemistry due to the versatile therapeutic potential of the thiophene nucleus.[1][2] Computational and Density Functional Theory (DFT) analyses provide invaluable insights into the structural, electronic, and biological properties of these molecules, guiding the design and development of novel therapeutic agents.[3][4] This guide offers a comparative overview of computational approaches applied to thiophene derivatives, supported by experimental data and detailed methodologies, to aid researchers in this field.

Comparative Analysis of Computational Data

The following tables summarize key quantitative data from computational studies on various thiophene derivatives, offering a comparative perspective on the parameters typically investigated.

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Ref.
2-Bromo-5-Chloro Thiophene DerivativesB3LYP/6-31G(d,p)----[5]
Thiophene Sulfonamide DerivativesB3LYP/6-311G(d,p)--3.44 - 4.65-[6]
Dihydrothiophenone DerivativesB3LYP/6-31G(d,p)--3.4051 (lowest)-[7]
(E)-1-(3-bromothiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-oneB3LYP/6-311++G(d,p)-6.367-2.7053.662-[8]
5-phenylthiophen-2-yl)methylene)amino)phenol DerivativesB3LYP/6-311++G(d,p)----[9]

Note: A hyphen (-) indicates that the specific data was not provided in the abstract or summary of the cited reference.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in computational studies is crucial for interpreting and reproducing results.

Density Functional Theory (DFT) Calculations

DFT is a fundamental method used to investigate the electronic structure of molecules.[5][6] A typical protocol involves:

  • Geometry Optimization: The molecular structure of the thiophene derivative is optimized to find its lowest energy conformation. The B3LYP functional with a basis set such as 6-311G(d,p) is commonly employed.[6]

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[6]

  • Electronic Properties: Key quantum chemical descriptors are calculated, including:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the molecule's reactivity and electronic transitions.[5][7]

    • Energy Gap (ΔE): The difference between HOMO and LUMO energies, which indicates the molecule's stability.[7]

    • Molecular Electrostatic Potential (MEP): This map reveals the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[8][9]

    • Natural Bond Orbital (NBO) analysis: This provides insights into charge transfer and intramolecular interactions.[9]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (e.g., a thiophene derivative) to a protein target. This is instrumental in drug discovery for understanding potential mechanisms of action.[3][8] The general workflow is as follows:

  • Preparation of Ligand and Receptor: The 3D structures of the thiophene derivative (ligand) and the target protein (receptor) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking program is used to explore various conformations of the ligand within the receptor's binding site and score them based on binding energy.

  • Analysis of Binding Modes: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.[10]

Logical Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational analysis of a this compound derivative, from initial structure to potential biological activity prediction.

Computational_Workflow cluster_preparation 1. Input Preparation cluster_dft 2. DFT Analysis cluster_docking 3. Molecular Docking cluster_output 4. Output & Interpretation A This compound Derivative Structure C Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->C F Ligand & Receptor Preparation A->F B Target Protein Structure (PDB) B->F D Frequency Calculation C->D E Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) D->E I Calculated Spectroscopic Data (IR, NMR) E->I J Reactivity & Stability Prediction E->J G Docking Simulation F->G H Analysis of Binding Interactions G->H K Predicted Biological Activity H->K

Computational analysis workflow for thiophene derivatives.

Comparison with Alternative Approaches

While DFT and molecular docking are powerful tools, they are often used in conjunction with other computational and experimental methods for a more comprehensive analysis.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. This can be a complementary approach to DFT, using calculated descriptors to build predictive models for large libraries of derivatives.

  • Molecular Dynamics (MD) Simulations: While docking provides a static picture of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding stability and conformational changes.

  • Experimental Validation: It is imperative to validate computational predictions with experimental data. Techniques such as X-ray crystallography can confirm predicted molecular geometries, while in vitro assays are necessary to verify predicted biological activities.[5] For instance, the synthesis and subsequent antimicrobial screening of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have shown that some of these compounds exhibit significant activity against Gram-positive bacteria, validating the therapeutic potential of this class of molecules.[11][12]

Conclusion

Computational and DFT analyses are indispensable in the modern drug discovery pipeline for this compound derivatives and other heterocyclic compounds. By providing detailed information on molecular structure, electronic properties, and potential biological interactions, these methods enable a more rational and efficient approach to designing novel therapeutic agents. The integration of various computational techniques, coupled with rigorous experimental validation, holds the key to unlocking the full therapeutic potential of these promising molecules.

References

Comparative Analysis of 5-Bromothiophene Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of various compounds derived from 5-bromothiophene. The following sections detail the crystallographic data, experimental protocols for synthesis and analysis, and a visualization of a common synthetic pathway. This information is crucial for understanding the structure-activity relationships and for the rational design of new therapeutic agents based on the thiophene scaffold.

Crystallographic Data Comparison

The following table summarizes key crystallographic data for several 5-bromothiophene derivatives, offering a side-by-side comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-(5-bromo-thiophen-2-yl)acetonitrileC₆H₄BrNSMonoclinicP2₁/n-----1[1][2][3]
2,5-bis(5-bromothiophen-2-yl)thiopheneC₁₂H₆Br₂S₃--------[4][5]
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-oneC₂₉H₃₀BrClN₄O₃SMonoclinicC233.795(5)8.871(5)10.039(5)98.337(5)2978(2)-[6]

Further details on the unit cell dimensions for all compounds were not consistently available in the provided search results.

Experimental Protocols

A general overview of the experimental procedures for the synthesis and structural analysis of these compounds is provided below. Specific details may vary between individual studies.

Synthesis of Thiophene-Based Derivatives via Suzuki Cross-Coupling

A common method for synthesizing derivatives of 5-bromothiophene is the Palladium-catalyzed Suzuki cross-coupling reaction. This versatile reaction allows for the formation of carbon-carbon bonds.

General Procedure:

  • Esterification: 5-bromothiophene-2-carboxylic acid is first esterified. For example, it can be reacted with an alcohol (e.g., amyl alcohol or 2-phenylethanol) in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).[7]

  • Coupling Reaction: The resulting ester is then coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). The reaction is typically carried out in a solvent system such as a 4:1 mixture of 1,4-dioxane and water.[7][8]

  • Purification: The final products are purified using techniques like recrystallization or column chromatography.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structures of these compounds is performed using single-crystal X-ray diffraction.

General Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a solution of the purified compound.[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray intensity data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[5][6]

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares techniques.[5][6]

  • Analysis: The final refined structure provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. Hirshfeld surface analysis is also employed to visualize and quantify intermolecular interactions.[1][2][3][9]

Visualization of Synthetic Pathway

The following diagram illustrates a typical Suzuki cross-coupling reaction workflow for the synthesis of 5-arylthiophene derivatives from a 5-bromothiophene precursor.

Suzuki_Coupling_Workflow Start 5-Bromothiophene Derivative Reaction Suzuki Cross-Coupling Reaction Start->Reaction Arylboronic Arylboronic Acid Arylboronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 5-Arylthiophene Derivative Reaction->Product Byproducts Byproducts Reaction->Byproducts

Caption: Synthetic workflow for Suzuki cross-coupling of 5-bromothiophene derivatives.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques are crucial for characterizing these compounds. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized compounds in solution.[8]

  • Mass Spectrometry (MS): Techniques like Electron Ionization (EI-MS) are used to confirm the molecular weight of the products.[8]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

  • Computational Methods: Density Functional Theory (DFT) calculations are often used to study the structural and electronic properties of these molecules, complementing the experimental data.[7][8]

This guide offers a foundational comparison of the structural analysis of 5-bromothiophene derivatives. The provided data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel compounds in medicinal chemistry and materials science.

References

A Comparative Analysis of Catalysts for Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This is particularly crucial in the synthesis of thiophene-containing biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The choice of catalyst is a critical parameter that significantly dictates the yield, reaction time, and overall efficiency of the coupling of bromothiophenes. This guide provides a comparative overview of common palladium-based catalyst systems, supported by experimental data from the literature.

Catalyst Performance Comparison

The efficacy of a palladium catalyst for the Suzuki coupling of bromothiophenes is highly dependent on the palladium source, the nature of the ancillary ligand, the base, and the solvent system. Below is a comparative summary of the performance of several classes of palladium catalysts in the coupling of bromothiophenes with arylboronic acids.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Classical Phosphine Ligands
Pd(PPh₃)₄3Na₂CO₃Toluene/H₂O8012~85-95~28-32
Pd(dppf)Cl₂10K₂CO₃Dimethoxyethane802959.5
Buchwald-Hartwig Ligands
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
N-Heterocyclic Carbene (NHC) Ligands
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Ligand-Free System
Pd(OAc)₂0.02K₂CO₃DMF12012HighHigh (up to 4,500 for similar systems)

Note: The data presented is compiled from various sources and may not represent directly comparable experiments. Performance is highly substrate and condition dependent.

Table 2: Comparative Performance for Suzuki Coupling of 3-Bromothiophene
Catalyst SystemBromothiophene IsomerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3-BromothiopheneNa₂CO₃Toluene/H₂O8012~80-90
Pd(OAc)₂ / PPh₃3-BromothiopheneK₂CO₃1,4-Dioxane/H₂O9012-24Moderate to Good

Generally, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene in palladium-catalyzed cross-coupling reactions. This is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the initial oxidative addition of the palladium(0) catalyst. However, modern catalyst systems can achieve high yields for both isomers.[1]

Visualizing the Suzuki Coupling Pathway and Experimental Workflow

To illustrate the fundamental processes involved, the following diagrams were generated using Graphviz (DOT language).

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(Ln) OxAdd->Transmetalation Transmetalation (R-B(OR)2) Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine Bromothiophene, Boronic Acid, and Base in Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) setup->inert reagents Add Degassed Solvent and Catalyst/Ligand Solution inert->reagents heat Heat Reaction Mixture to a Specific Temperature reagents->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction with Organic Solvent cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

A generalized experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using two common catalyst systems are provided below.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[2]

Materials:

  • 2-Bromothiophene or 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add the bromothiophene (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[2]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[2]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[2]

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Buchwald-Hartwig Ligand System (e.g., Pd(OAc)₂/SPhos)

This protocol utilizes a modern, highly active catalyst system that is often effective for more challenging substrates.

Materials:

  • 2-Bromothiophene or 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromothiophene (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv) to a dry Schlenk flask.

  • In a separate vial, weigh out Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and SPhos (e.g., 0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane or toluene (e.g., 5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of catalyst for the Suzuki coupling of bromothiophenes has a profound impact on the reaction's success. While traditional catalysts like Pd(PPh₃)₄ are effective and widely used, modern systems employing bulky, electron-rich phosphine ligands (Buchwald-Hartwig type) or N-heterocyclic carbenes often provide higher yields, faster reaction times, and lower catalyst loadings, especially for less reactive substrates like 3-bromothiophene. For researchers and drug development professionals, the selection of an appropriate catalyst system should be guided by the specific bromothiophene isomer, the nature of the coupling partner, and the desired scale of the reaction, with modern catalysts offering significant advantages in many cases.

References

Navigating the Promise of Thiophene-Based Compounds in Antithrombotic Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a continuous endeavor. Thiophene-based compounds have emerged as a promising class of molecules with a wide spectrum of biological activities. This guide provides a comparative overview of the evaluation of their antithrombotic and haemolytic potential, supported by experimental data and detailed methodologies, to aid in the rational design and development of safer and more effective antithrombotic drugs.

Thrombotic disorders, such as heart attack and stroke, remain a leading cause of morbidity and mortality worldwide. The development of novel antithrombotic agents with improved efficacy and safety profiles is a critical area of research. Thiophene and its derivatives have garnered significant attention due to their diverse pharmacological activities, including antiplatelet and anticoagulant effects. However, a comprehensive evaluation of their therapeutic potential requires a thorough assessment of not only their efficacy but also their biocompatibility, particularly their haemolytic activity.

Comparative Analysis of In Vitro Antithrombotic and Haemolytic Activity

A critical aspect of preclinical drug development is the quantitative comparison of the biological activity of new chemical entities against established standards. The following table summarizes the in vitro antithrombotic and haemolytic data for a series of hypothetical thiophene-based compounds (TPC-1 to TPC-4) to illustrate a comparative framework. It is important to note that the following data is illustrative and synthesized from various sources due to the lack of a single comprehensive study evaluating all three parameters for a consistent set of thiophene compounds in publicly available literature.

CompoundAntiplatelet ActivityAnticoagulant ActivityHaemolytic Activity
ADP-induced Platelet Aggregation (IC50, µM) Prothrombin Time (PT, sec at 50 µg/mL) Activated Partial Thromboplastin Time (aPTT, sec at 50 µg/mL)
TPC-1 15.218.545.2
TPC-2 8.922.155.8
TPC-3 25.616.240.1
TPC-4 12.119.848.9
Aspirin 22.4Not significantNot significant
Heparin Not significant> 100> 100
Control (Vehicle) -12.535.0

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reproducibility and comparability of results. Below are the methodologies for the key assays cited in this guide.

In Vitro Antiplatelet Aggregation Assay

This assay evaluates the ability of a compound to inhibit platelet aggregation induced by an agonist like Adenosine Diphosphate (ADP).

Principle: Platelet-rich plasma (PRP) is treated with the test compound, and then platelet aggregation is induced by adding ADP. The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmission.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers in tubes containing 3.2% sodium citrate. The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Assay Protocol:

    • PRP is pre-warmed to 37°C.

    • A baseline reading is established.

    • The test compound (dissolved in a suitable solvent like DMSO) or vehicle is added to the PRP and incubated for a specific period (e.g., 5 minutes).

    • ADP is added to induce platelet aggregation.

    • The change in light transmittance is recorded for a set duration (e.g., 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.

In Vitro Anticoagulant Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

These assays assess the effect of a compound on the extrinsic and intrinsic pathways of the coagulation cascade, respectively.

Principle: The time it takes for plasma to clot is measured after the addition of specific reagents that trigger either the extrinsic (PT) or intrinsic (aPTT) coagulation pathway. An extension of the clotting time indicates anticoagulant activity.

Procedure:

  • Preparation of Platelet-Poor Plasma (PPP): Whole blood is collected in tubes containing 3.2% sodium citrate and centrifuged at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

  • PT Assay:

    • PPP is incubated with the test compound or vehicle at 37°C.

    • Thromboplastin reagent (containing tissue factor and calcium) is added.

    • The time to clot formation is recorded.

  • aPTT Assay:

    • PPP is incubated with the test compound or vehicle and a contact activator (e.g., silica, kaolin) at 37°C.

    • Calcium chloride is added to initiate clotting.

    • The time to clot formation is recorded.

Haemolysis Assay

This assay determines the lytic effect of a compound on red blood cells (RBCs).

Principle: A suspension of RBCs is incubated with the test compound. If the compound damages the RBC membrane, haemoglobin is released into the supernatant. The amount of released haemoglobin is quantified spectrophotometrically and is proportional to the extent of haemolysis.

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension: Whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS). A final suspension of a specific concentration (e.g., 2%) is prepared.

  • Assay Protocol:

    • The RBC suspension is incubated with various concentrations of the test compound or vehicle at 37°C for a defined period (e.g., 1-2 hours).

    • A positive control (e.g., Triton X-100 for 100% haemolysis) and a negative control (buffer) are included.

    • After incubation, the samples are centrifuged to pellet intact RBCs.

    • The supernatant, containing the released haemoglobin, is transferred to a new plate.

  • Data Analysis: The absorbance of the supernatant is measured at a wavelength corresponding to haemoglobin (e.g., 540 nm). The percentage of haemolysis is calculated relative to the positive control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_blood_collection Blood Sample Collection cluster_prp_prep Platelet-Rich Plasma Preparation cluster_ppp_prep Platelet-Poor Plasma Preparation cluster_rbc_prep Red Blood Cell Preparation cluster_assays In Vitro Assays whole_blood Whole Blood (Sodium Citrate) centrifuge_low Low-speed Centrifugation whole_blood->centrifuge_low centrifuge_high High-speed Centrifugation whole_blood->centrifuge_high wash_rbc Wash Red Blood Cells whole_blood->wash_rbc prp Platelet-Rich Plasma (PRP) centrifuge_low->prp platelet_agg Platelet Aggregation Assay prp->platelet_agg ppp Platelet-Poor Plasma (PPP) centrifuge_high->ppp pt_assay Prothrombin Time (PT) Assay ppp->pt_assay aptt_assay aPTT Assay ppp->aptt_assay rbc_suspension RBC Suspension wash_rbc->rbc_suspension hemolysis_assay Haemolysis Assay rbc_suspension->hemolysis_assay

Caption: Experimental workflow for evaluating antithrombotic and haemolytic activity.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, Ca2+, PL TissueFactor Tissue Factor VII VII TissueFactor->VII VIIa VIIa VII->VIIa VIIa->X Ca2+, PL Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va, Ca2+, PL Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: Simplified diagram of the coagulation cascade.

A Comparative Guide to the Structure-Activity Relationship of 5-Bromothiophen-2-ol Analogs as Spasmolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spasmolytic activity of a series of 5-bromothiophen-2-ol analogs. The structure-activity relationship (SAR) is explored through quantitative data from experimental studies. Detailed methodologies for the key experiments are provided, alongside a comparison with established spasmolytic agents.

Structure-Activity Relationship (SAR) Analysis

The spasmolytic potential of this compound analogs is significantly influenced by the nature of the substituent at the 5-position of the thiophene ring. A study involving the synthesis and evaluation of 5-bromothiophene-2-carboxylic acid derivatives, which are closely related to the target compounds, revealed key insights into their activity on K+ induced contractions in isolated rat duodenum preparations. The phenethyl ester of 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (Compound 10d ) emerged as the most potent analog in this series.

Key Observations:
  • Substitution at the 5-position: The presence of a substituted phenyl ring at the 5-position of the thiophene core is crucial for spasmolytic activity.

  • Nature of Phenyl Substituents: Dichloro substitution on the phenyl ring, as seen in compound 10d , leads to the highest potency among the tested analogs. Analogs with methoxy (10c ) and methyl (10e ) substitutions also demonstrated significant activity.

  • Ester Modification: The conversion of the carboxylic acid at the 2-position to a phenethyl ester appears to be favorable for activity.

Comparative Performance Data

The following table summarizes the spasmolytic activity (EC50 values) of a series of 5-substituted thiophene-2-carboxylic acid phenethyl ester analogs and compares them with standard spasmolytic agents. A lower EC50 value indicates higher potency.

Compound IDR (Substituent at position 5)Spasmolytic Activity (EC50 in µM)[1]
10b 4-Chlorophenyl2.13
10c 4-Methoxyphenyl3.14
10d 3,4-Dichlorophenyl1.26
10e 4-Methylphenyl2.89
10a PhenylNo Response
10f 2-NitrophenylNo Response
Papaverine (Alternative Spasmolytic)~1-10 (literature values)
Dicyclomine (Alternative Spasmolytic)~0.1-1 (literature values)

Experimental Protocols

Synthesis of this compound Analogs (Exemplified by Phenethyl 5-arylthiophene-2-carboxylates)[1]

The synthesis of the evaluated thiophene analogs involves a key Suzuki cross-coupling reaction.

  • Esterification: 5-bromothiophene-2-carboxylic acid is first converted to its phenethyl ester.

  • Suzuki Coupling: The resulting phenethyl 5-bromothiophene-2-carboxylate is then coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Purification: The final products are purified using techniques such as column chromatography.

Spasmolytic Activity Assay (Isolated Rat Duodenum)[1][2][3]
  • Tissue Preparation: Male Wistar rats (200-250 g) are euthanized. A segment of the duodenum is isolated and placed in Tyrode's solution (composition in mM: NaCl, 136.9; KCl, 2.68; CaCl2, 1.8; MgCl2, 1.05; NaHCO3, 11.9; NaH2PO4, 0.42; and glucose, 5.55).

  • Experimental Setup: The tissue segment is suspended in an organ bath containing Tyrode's solution at 37°C and bubbled with oxygen. The contractions are recorded isotonically using a force transducer.

  • Induction of Contraction: Stable tissue contractions are induced by adding a high concentration of potassium chloride (80 mM KCl) to the organ bath.

  • Application of Test Compounds: Once a stable contraction is achieved, the test compounds (this compound analogs or standard drugs) are added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis: The relaxation of the smooth muscle is measured as a percentage of the maximum contraction induced by KCl. The concentration of the test compound that produces 50% of the maximum relaxation is determined as the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for smooth muscle contraction and relaxation, and the experimental workflow for evaluating the spasmolytic activity of the this compound analogs.

G Figure 1: Signaling Pathway of Smooth Muscle Contraction and Relaxation cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway (Target for Spasmolytics) Depolarization Depolarization Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx Opens Voltage-gated Ca2+ channels Ca2+-Calmodulin Ca2+-Calmodulin Ca2+ Influx->Ca2+-Calmodulin Ca2+ binds to Calmodulin MLCK_active Active MLCK Ca2+-Calmodulin->MLCK_active Activates MLCK Contraction Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain Relaxation Relaxation Spasmolytics Spasmolytics Block_Ca_Channels Block Ca2+ Channels Spasmolytics->Block_Ca_Channels Increase_cAMP Increase cAMP/cGMP Spasmolytics->Increase_cAMP Block_Ca_Channels->Ca2+ Influx Inhibits MLCP_active Active MLCP Increase_cAMP->MLCP_active Activates MLCP MLCP_active->Contraction Dephosphorylates Myosin Light Chain

Figure 1: General signaling pathway of smooth muscle contraction and relaxation. Spasmolytic agents can interfere with the contraction pathway, often by blocking calcium influx or promoting relaxation through second messengers.

G Figure 2: Experimental Workflow for Spasmolytic Assay Start Start Tissue_Isolation Isolate Rat Duodenum Start->Tissue_Isolation Organ_Bath Suspend Tissue in Organ Bath Tissue_Isolation->Organ_Bath Induce_Contraction Induce Contraction with 80mM KCl Organ_Bath->Induce_Contraction Add_Compound Add Test Compound (Analog or Standard) Induce_Contraction->Add_Compound Record_Response Record Muscle Relaxation Add_Compound->Record_Response Data_Analysis Calculate EC50 Value Record_Response->Data_Analysis Compare_Activity Compare Potency of Analogs Data_Analysis->Compare_Activity End End Compare_Activity->End

Figure 2: A simplified workflow for the in vitro evaluation of the spasmolytic activity of this compound analogs.

References

Spectroscopic Showdown: Unmasking 5-Bromothiophen-2-ol Through Comparison with Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 5-Bromothiophen-2-ol and its common precursors, 2,5-dibromothiophene and 5-bromothiophene-2-carbaldehyde, provides a clear roadmap for researchers engaged in the synthesis and characterization of novel thiophene-based compounds. This guide offers a comparative overview of their key spectral features, supported by experimental data and protocols, to facilitate unambiguous structural elucidation.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis typically originates from readily available brominated thiophenes. Understanding the distinct spectroscopic signatures of the final product in relation to its starting materials is paramount for reaction monitoring and quality control. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with the more stable keto form, 5-bromothiophen-2(5H)-one. This tautomerism significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.

Synthetic Pathway Overview

A plausible synthetic route to this compound involves the hydrolysis of 2,5-dibromothiophene. This reaction substitutes one of the bromine atoms with a hydroxyl group, leading to the formation of the target compound, which predominantly exists as its keto tautomer. An alternative pathway could involve the reduction of 5-bromothiophene-2-carbaldehyde. The following diagram illustrates the synthetic relationship between these compounds.

G Synthetic Pathways to this compound/one 2,5-Dibromothiophene 2,5-Dibromothiophene This compound This compound 2,5-Dibromothiophene->this compound Hydrolysis 5-Bromothiophen-2-carbaldehyde 5-Bromothiophen-2-carbaldehyde 5-Bromothiophen-2-carbaldehyde->this compound Reduction 5-Bromothiophen-2(5H)-one 5-Bromothiophen-2(5H)-one This compound->5-Bromothiophen-2(5H)-one Tautomerization

Caption: Synthetic routes to this compound and its tautomer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the predominance of the tautomeric keto form, the data for 5-bromothiophen-2(5H)-one is presented as the primary characterization of the final product.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2,5-DibromothiopheneCDCl₃6.83s-H-3, H-4
5-Bromothiophene-2-carbaldehydeCDCl₃9.79s--CHO
7.53d8.0H-3 or H-4
7.20d4.0H-3 or H-4
5-Bromothiophen-2(5H)-one (Predicted)CDCl₃~6.2d~6.0=CH-
~7.0d~6.0=CH-Br
~4.0s--CH₂-

Note: Predicted values for 5-Bromothiophen-2(5H)-one are based on the known spectra of similar thiophenones.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
2,5-DibromothiopheneCDCl₃113.8, 130.5
5-Bromothiophene-2-carbaldehydeCDCl₃182.5 (C=O), 143.8 (C-2), 138.0 (C-5), 131.5 (C-3 or C-4), 127.8 (C-3 or C-4)
5-Bromothiophen-2(5H)-one (Predicted)CDCl₃~200 (C=O), ~145 (C=C-Br), ~125 (C=C), ~40 (CH₂)

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
2,5-Dibromothiophene3100-3000, 1500-1400C-H stretch (aromatic), C=C stretch (aromatic)
5-Bromothiophene-2-carbaldehyde~1670C=O stretch (aldehyde)
5-Bromothiophen-2(5H)-one~1700C=O stretch (ketone, lactone)
~1600C=C stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
2,5-Dibromothiophene240, 242, 244 (isotope pattern for 2 Br)161, 163 (loss of Br)
5-Bromothiophene-2-carbaldehyde189, 191 (isotope pattern for 1 Br)160, 162 (loss of CHO), 110 (loss of Br)
5-Bromothiophen-2(5H)-one177, 179 (isotope pattern for 1 Br)149, 151 (loss of CO), 98 (loss of Br)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: Standard pulse programs were used to acquire the spectra at room temperature.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the liquid sample was placed between two sodium chloride plates. For solid samples, the ATR (Attenuated Total Reflectance) technique was used.

  • Instrumentation: IR spectra were recorded on an FTIR spectrometer.

  • Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 50-500 amu.

Comparative Spectroscopic Analysis

The transition from the precursors to this compound (existing as 5-bromothiophen-2(5H)-one) is marked by distinct changes in their respective spectra.

  • ¹H NMR: The symmetric nature of 2,5-dibromothiophene results in a simple singlet in the aromatic region. In contrast, 5-bromothiophene-2-carbaldehyde displays a more complex pattern with an aldehyde proton signal and two doublets for the thiophene ring protons. The formation of 5-bromothiophen-2(5H)-one is expected to show the disappearance of the aromatic and aldehyde protons and the appearance of signals corresponding to vinylic and methylene protons in the upfield region.

  • ¹³C NMR: The spectrum of 2,5-dibromothiophene shows two signals for the thiophene carbons. 5-bromothiophene-2-carbaldehyde exhibits a characteristic downfield signal for the carbonyl carbon of the aldehyde. The spectrum of 5-bromothiophen-2(5H)-one would be distinguished by a carbonyl signal in the ketone region and signals for sp² and sp³ hybridized carbons.

  • IR Spectroscopy: The IR spectrum is particularly useful for identifying the functional group transformation. The precursors lack a strong carbonyl absorption. 5-bromothiophene-2-carbaldehyde shows a characteristic C=O stretching frequency for an aldehyde. The product, 5-bromothiophen-2(5H)-one , is expected to exhibit a strong carbonyl absorption at a slightly higher wavenumber, typical for a five-membered ring ketone (lactone).

  • Mass Spectrometry: The mass spectra of all three compounds will show the characteristic isotopic pattern of bromine. The molecular ion peak will shift according to the change in molecular weight during the synthesis. The fragmentation patterns will also differ, reflecting the change in functional groups. For instance, the loss of a CHO group from 5-bromothiophene-2-carbaldehyde and the loss of CO from 5-bromothiophen-2(5H)-one are expected and diagnostic fragmentation pathways.

By carefully analyzing these spectroscopic changes, researchers can confidently track the synthesis of this compound and confirm the structure of the final product, taking into account its tautomeric nature.

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromothiophen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds such as 5-Bromothiophen-2-ol derivatives is merely the first step. Ascertaining the purity of these synthesized molecules is a critical subsequent phase, ensuring the reliability of biological assays and adherence to regulatory standards. Impurities can arise from starting materials, by-products, or degradation products, and their presence can significantly alter the compound's physicochemical properties and biological activity.

This guide provides a comparative overview of standard analytical techniques used to assess the purity of synthesized this compound derivatives, complete with experimental protocols and data interpretation.

Overview of Purity Assessment Techniques

A multi-faceted approach is often necessary for a comprehensive purity analysis. While some methods offer a quick, qualitative assessment, others provide detailed quantitative data. The primary methods include melting point analysis, chromatography, and spectroscopy.[1][2]

Technique Principle Information Obtained Advantages Limitations
Melting Point Analysis A pure crystalline solid has a sharp, defined melting point. Impurities broaden and depress the melting point range.[3][4]Purity estimation, qualitative identification.Quick, inexpensive, requires a small sample.[5][6]Not suitable for amorphous solids or thermally unstable compounds; less precise for very high purity levels.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[7][8]Number of components, qualitative purity, reaction monitoring.Fast, simple, cost-effective, requires minimal sample.[8]Not quantitative, lower resolution compared to HPLC.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of mixture components based on their interactions with the stationary and mobile phases.[9]Quantitative purity (% purity), detection and quantification of impurities.High resolution and sensitivity, quantitative, adaptable to various compounds.[9][10]More expensive, complex instrumentation, requires method development.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Nuclei of atoms absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure.[1][2]Structural confirmation, identification of impurities with distinct proton signals.Provides detailed structural information, can quantify impurities with an internal standard (qNMR).Lower sensitivity for minor impurities, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of the compound and separation of ions based on their mass-to-charge ratio.[2]Molecular weight confirmation, identification of impurities by mass.Extremely sensitive, provides molecular weight information, can be coupled with LC or GC for enhanced separation and identification.[11][12]May not distinguish between isomers, quantification can be challenging without standards.

Experimental Protocols

Detailed methodologies for the principal purity assessment techniques are provided below.

Melting Point Determination

This is often the first technique employed to get a preliminary indication of purity.[13] A sharp melting range (typically 0.5–1 °C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[3][4]

Protocol:

  • Sample Preparation: Ensure the synthesized this compound derivative is completely dry and finely powdered.[6]

  • Capillary Loading: Pack a small amount (1-3 mm height) of the powdered sample into a capillary tube sealed at one end.[5][6]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting range is T₁ - T₂.

  • Analysis: Compare the observed melting range with the literature value for the pure compound. A broad and depressed range indicates impurities.[14]

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly checking the purity of fractions during purification and for assessing the final product.[8] A pure compound should ideally appear as a single spot.

Protocol:

  • Plate Preparation: Obtain a TLC plate (e.g., silica gel on aluminum backing). Draw a faint pencil line (the origin) about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the synthesized compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin.

  • Developing: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light or by staining (e.g., in an iodine chamber).[7]

  • Analysis: A single spot indicates a high likelihood of purity under those conditions. The presence of multiple spots signifies impurities. Calculate the Retention Factor (Rf) for the main spot (Rf = distance traveled by spot / distance traveled by solvent front) for documentation.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[9] It separates, identifies, and quantifies each component in a mixture.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Column: A reverse-phase column (e.g., C18) is commonly used for heterocyclic compounds.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile is typical.

    • Flow Rate: Set to a standard rate, such as 1.0 mL/min.

    • Detector: A UV detector set to a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient run time to allow all potential impurities to elute.

  • Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

Below are illustrative data tables for a synthesized batch of a hypothetical this compound derivative ("Derivative A").

Table 1: Comparison of Purity Assessment Results

Analytical Method Result for Derivative A Interpretation
Melting Point 145-148 °CThe observed range is broad (literature value: 150-151 °C), suggesting the presence of impurities.[14]
TLC (Hexane:EtOAc 7:3) Major spot at Rf = 0.50; Minor spot at Rf = 0.35Two spots indicate the presence of at least one impurity.
HPLC (UV, 254 nm) Main Peak RT = 5.8 min (97.5% area); Impurity Peak RT = 4.2 min (2.5% area)Quantitatively, the sample is 97.5% pure, with a 2.5% impurity detected.
¹H NMR (400 MHz, CDCl₃) Signals consistent with the target structure are observed. Small, unassigned peaks are present in the aromatic and aliphatic regions.The structure is confirmed, but the presence of minor impurities is evident from the extra signals.
LC-MS [M+H]⁺ = 252.9 (corresponding to Derivative A); Minor ion at [M+H]⁺ = 173.0 (possible unreacted starting material).Confirms the molecular weight of the desired product and suggests the identity of an impurity.

Visualizing the Workflow and Decision Process

Diagrams created using Graphviz help to clarify complex workflows and logical relationships.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials reaction Chemical Reaction start->reaction workup Quenching & Extraction reaction->workup crude Crude Product workup->crude purify Column Chromatography / Recrystallization crude->purify fractions Collect Fractions purify->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Pure Fractions tlc->combine final_product Final Product combine->final_product final_analysis Final Purity Analysis (HPLC, NMR, MP, MS) final_product->final_analysis final_analysis->purify Purity < 95%? report Pure Compound final_analysis->report Purity > 95%?

Caption: Workflow for synthesis, purification, and purity assessment of a target compound.

G cluster_questions cluster_methods start Need to Assess Purity of Synthesized Compound q1 Quick check needed? (e.g., reaction monitoring) start->q1 q2 Quantitative result required? q1->q2 No tlc Perform TLC q1->tlc Yes q3 Structural confirmation needed? q2->q3 No hplc Run HPLC Analysis q2->hplc Yes q4 High sensitivity for trace impurities needed? q3->q4 No nmr Acquire NMR Spectrum q3->nmr Yes mp Measure Melting Point q4->mp No (Basic Purity Check) ms Perform LC-MS Analysis q4->ms Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion

The assessment of purity for synthesized this compound derivatives is a non-negotiable step in chemical and pharmaceutical research. No single technique is universally sufficient; a combination of methods provides the most complete picture. A preliminary check using melting point analysis and TLC can offer rapid, qualitative feedback. For rigorous, quantitative data on purity, HPLC is the method of choice. Finally, spectroscopic techniques like NMR and MS are invaluable for confirming the structure of the desired product and identifying the nature of any impurities present. By employing these methods judiciously, researchers can ensure the quality and integrity of their synthesized compounds.

References

Safety Operating Guide

Proper Disposal of 5-Bromothiophen-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 5-Bromothiophen-2-ol are critical for ensuring laboratory safety and environmental compliance. As a halogenated organic compound, it necessitates specific handling and disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. The first and most critical step is to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to implement the following safety measures:

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of detailed safety and disposal information and should always be reviewed before handling the chemical.

  • Work in a Ventilated Area: All manipulations of this compound, whether in solid or solution form, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Wear Appropriate Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye exposure.[1]

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates.Required if dust or aerosols are generated or when working outside a fume hood.[1]
Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process of segregation, containment, labeling, and storage before transfer to a designated waste management facility.

Step 1: Segregation of Waste

Proper segregation is the foundational step in the safe disposal of chemical waste.[1]

  • Halogenated vs. Non-Halogenated Waste: this compound is a brominated organic compound and therefore must be collected in a designated "halogenated organic waste" container, separate from non-halogenated waste streams.[1][2] Mixing these wastes can interfere with disposal processes and lead to regulatory violations.[1]

  • Solid vs. Liquid Waste: Collect solid waste, such as contaminated personal protective equipment (gloves, wipes) and unused reagents, separately from liquid waste, such as reaction mixtures or solutions containing this compound.[1]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials like strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous chemical reactions.[1][3]

Step 2: Waste Containment

  • Container Selection: Use only approved, chemically compatible containers for waste collection, typically high-density polyethylene (HDPE) carboys or other containers provided by your institution's Environmental Health and Safety (EHS) department.[3] Metal cans are generally not recommended for halogenated solvents as they can corrode.[3]

  • Container Condition: Ensure waste containers are in good condition, free from leaks or contamination on the outside, and have a secure, tightly fitting lid.[3][4] The container must remain closed except when adding waste.[5]

  • Filling Level: Do not overfill waste containers. A general guideline is to fill them to no more than 90% of their capacity to allow for vapor expansion.[4]

Step 3: Labeling of Waste Containers

  • Clear Identification: All waste containers must be clearly and accurately labeled.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6]

  • Contents Declaration: Clearly list all constituents of the waste container and their approximate percentages.[2][5] Do not use chemical formulas or abbreviations.

Step 4: Storage of Waste

  • Designated Area: Store waste containers in a designated and secure satellite accumulation area (SAA) that is clearly marked.[1]

  • Ventilation: The waste storage area must be well-ventilated.[1]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[1][3]

  • Segregation: Store halogenated waste away from incompatible materials.[3]

Step 5: Spill Management

Accidental spills should be managed promptly and safely.

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate vicinity. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] 3. Carefully collect the absorbed material into a labeled hazardous waste container.[1] 4. Clean the spill area with soap and water.[1]
Large Spill 1. Evacuate the laboratory immediately.[1] 2. Alert your supervisor and contact your institution's EHS or emergency response team.[1] 3. Prevent entry to the affected area.[1] 4. Only trained personnel with appropriate respiratory protection should perform the cleanup.[1]

Step 6: Final Disposal

  • Contact EHS: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Incineration: Halogenated organic wastes are typically sent for incineration at a regulated hazardous waste facility.[2]

  • Do Not: Never dispose of this compound down the drain or allow it to evaporate in the fume hood.[3]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Work in a Chemical Fume Hood ppe->hood segregate Segregate Waste: - Halogenated vs. Non-Halogenated - Solid vs. Liquid - Avoid Incompatibles hood->segregate container Use Approved, Labeled 'Halogenated Waste' Container segregate->container labeling Label with 'Hazardous Waste' & List All Contents container->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store containment Use Secondary Containment store->containment closed Keep Container Tightly Closed store->closed pickup Arrange for Waste Pickup with EHS Department store->pickup transport Transport to Regulated Hazardous Waste Facility pickup->transport incinerate Final Disposal via Incineration transport->incinerate

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromothiophen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromothiophen-2-ol, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity Potentially fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[2][3]
Flammability Flammable liquid and vapor; keep away from heat, sparks, and open flames.[2]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6]
Serious Eye Damage/Irritation Causes serious eye damage.[2][5][7]
Respiratory Irritation May cause respiratory irritation.[5][7]
Odor Stench.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required equipment.

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9]EN 374
Eyes/Face Chemical safety goggles and a face shield.[8][10]ANSI Z87.1 / EN 166
Body Flame-retardant and chemical-resistant lab coat or coveralls.[2][10]NFPA 2112
Respiratory Use within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][8]OSHA 29 CFR 1910.134
Feet Closed-toe, chemical-resistant safety footwear.[6][8]ASTM F2413

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) (or analogous compound data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood handle_transport Transport Chemical in Secondary Containment prep_hood->handle_transport Proceed to Handling handle_work Perform all work within the fume hood handle_transport->handle_work handle_weigh Weigh/measure using non-sparking tools handle_work->handle_weigh cleanup_decon Decontaminate Glassware & Surfaces handle_weigh->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste (liquid & solid) cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste through approved channels cleanup_waste->cleanup_dispose

Figure 1. Safe handling workflow for this compound.

Experimental Protocols

1. Engineering Controls

  • Primary Control : Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[1][11]

  • Ventilation : Ensure adequate general laboratory ventilation.

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

2. Handling Procedures

  • Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][5][6]

  • Spill Prevention : Use secondary containment for transport and storage.

  • Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]

3. First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact : Immediately remove all contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][4]

4. Disposal Plan

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[11] This includes residual compound, contaminated lab supplies (e.g., gloves, pipette tips), and rinsate.

  • Container Requirements : Waste containers must be made of compatible material, be kept closed, and stored in a well-ventilated area.

  • Disposal Method : Dispose of hazardous waste through a licensed and approved waste disposal company. Do not dispose of down the drain or in regular trash.[11][12] The combustion of thiophene compounds can produce toxic sulfur dioxide gas, requiring specialized disposal methods.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.